5-Bromo-3-fluorobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZRRLKJAXHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378331 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-69-3 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediamine, 5-bromo-3-fluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of bromine, fluorine, and vicinal diamine functionalities on a benzene ring offers multiple reactive sites for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The incorporation of a fluorine atom can significantly influence the physicochemical properties of resulting compounds, potentially enhancing metabolic stability and binding affinity, which are critical parameters in drug discovery.[1] This technical guide provides a summary of the available chemical properties and safety information for this compound.
Chemical Properties
A summary of the known chemical properties of this compound is presented in the table below. It is important to note that while basic identifiers and some physical characteristics are available from chemical suppliers, crucial experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [1][2] |
| Molecular Weight | 205.03 g/mol | [2] |
| CAS Number | 517920-69-3 | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. While some suppliers offer access to this data upon request, it is not openly published.[4] For reference, the general spectral regions for related compounds are discussed below:
-
¹H NMR: Aromatic protons in phenylenediamine derivatives typically appear in the range of 6.0-7.5 ppm. The amino protons (-NH₂) would likely appear as a broad singlet. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and fluorine substituents.
-
¹³C NMR: Aromatic carbons in benzene derivatives resonate between 100 and 160 ppm. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms would be expected to show characteristic shifts and C-F coupling.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations would be expected in the fingerprint region below 1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Reactivity and Potential Applications
While specific experimental protocols for the synthesis and reactions of this compound are not detailed in the available literature, the reactivity can be inferred from the general behavior of o-phenylenediamines.
A primary application of o-phenylenediamines is in the synthesis of quinoxalines through condensation with α-dicarbonyl compounds. This reaction is a cornerstone in heterocyclic chemistry and provides a pathway to a class of compounds with diverse biological activities. The presence of the bromo and fluoro substituents on the phenylenediamine ring would likely influence the electronic properties and reactivity of the resulting quinoxaline derivatives, potentially leading to novel therapeutic agents.
The workflow for a typical quinoxaline synthesis is depicted below.
Caption: General workflow for the synthesis of quinoxaline derivatives.
The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability, bioavailability, and binding affinity.[5] Therefore, this compound serves as a valuable starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance. The following is a summary of the key safety information:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove to fresh air. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its basic chemical identifiers and some safety information are available, a comprehensive public dataset of its physicochemical properties and detailed experimental protocols is currently lacking. Further research and publication of this data would be invaluable to the scientific community to fully exploit the potential of this compound in the development of novel drugs and materials. Researchers and drug development professionals are advised to obtain detailed analytical data directly from suppliers or through their own experimental characterization.
References
5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Guide for Researchers
CAS Number: 517920-69-3
A Core Building Block for Innovations in Drug Discovery and Materials Science
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromo-3-fluorobenzene-1,2-diamine. This trifunctional aromatic compound is a valuable building block in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a fluorine atom, offers a versatile platform for creating novel compounds with tailored properties.
Physicochemical and Spectral Data
This compound is a solid at room temperature with a molecular formula of C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol .[1] Commercial grades of this compound are typically available with a purity of 95-98%.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 517920-69-3 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 95-98% | [1][2] |
| Density | ~1.8 g/cm³ (predicted) | [3] |
| Refractive Index | ~1.66 (predicted) | [3] |
| Storage | Store in a cool, dry, dark place at 2-8°C |
Expected Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the four protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine, fluorine, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted aromatic diamine, with the carbons attached to the electronegative fluorine and bromine atoms, as well as the amino groups, showing distinct resonances.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), as well as C-N, C-F, and C-Br stretching vibrations.
Synthesis and Reactivity
Synthesis
A plausible and common synthetic route to this compound involves the reduction of the corresponding nitroaniline precursor, 5-bromo-3-fluoro-2-nitroaniline. This transformation can be achieved using various reducing agents.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Reaction: Reduction of 5-bromo-3-fluoro-2-nitroaniline.
-
Reagents and Equipment:
-
5-bromo-3-fluoro-2-nitroaniline
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (for catalytic hydrogenation, e.g., HCl) or Base (for workup with SnCl₂, e.g., NaOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure (using SnCl₂·2H₂O):
-
To a solution of 5-bromo-3-fluoro-2-nitroaniline in ethanol, add an excess of Tin(II) chloride dihydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is alkaline.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its ability to serve as a precursor for more complex heterocyclic structures, most notably benzimidazoles. The ortho-diamine functionality readily undergoes condensation reactions with carboxylic acids, aldehydes, or their derivatives.
Experimental Protocol: General Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles
-
Reaction: Condensation of this compound with a carboxylic acid.
-
Reagents and Equipment:
-
This compound
-
Carboxylic acid (R-COOH)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), or mineral acids like HCl)
-
High-boiling solvent (optional, depending on the method)
-
Reaction vessel suitable for high temperatures, condenser.
-
-
Procedure (Phillips Condensation):
-
Combine this compound and a slight excess of the desired carboxylic acid.
-
Add a dehydrating acid catalyst, such as polyphosphoric acid.
-
Heat the mixture to a high temperature (typically 150-250°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude benzimidazole product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting material in drug discovery programs.
1. Benzimidazole Scaffolds:
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine and bromine atoms into the benzimidazole core, facilitated by the use of this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions.
2. Protein Degradation (PROTACs):
This compound is categorized as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
Logical Workflow for PROTAC Synthesis using this compound:
Caption: A logical workflow for the synthesis of a PROTAC molecule.
In this workflow, the benzimidazole core, derived from this compound, can be further functionalized. The bromine atom is a key reactive site for introducing a linker, which is then connected to a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest. This modular approach allows for the rational design and synthesis of potent and selective protein degraders.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on first aid measures, firefighting procedures, and disposal.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. Its versatile reactivity, particularly in the synthesis of substituted benzimidazoles, provides a robust platform for creating diverse molecular architectures. For researchers in drug discovery, this compound offers a gateway to new chemical entities, including potent protein degraders. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
A Technical Overview of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of 5-Bromo-3-fluorobenzene-1,2-diamine, a halogenated phenylenediamine derivative. It covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, particularly as a building block in medicinal chemistry and materials science.
IUPAC Nomenclature
The formal and correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
The naming follows standard IUPAC rules for substituted benzene rings:
-
Parent Structure : The benzene ring with two amine groups (-NH₂) is identified as benzene-1,2-diamine (formerly o-phenylenediamine). The amine groups are assigned the highest priority for numbering.
-
Numbering : The carbon atoms attached to the amine groups are designated as locants 1 and 2. The ring is then numbered to assign the lowest possible locants to the remaining substituents. Numbering from the amine at C2 towards the fluorine atom gives the substituents the locants 3 (fluoro) and 5 (bromo). This set of locants {3, 5} is lower than the alternative {4, 6}.
-
Alphabetical Order : The substituents are prefixed to the parent name in alphabetical order: "Bromo" before "fluoro".
This results in the unambiguous name: this compound.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in synthesis and material design. Key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 517920-69-3 | [1][2] |
| Molecular Formula | C₆H₆BrFN₂ | [1][3] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [1] |
Synthesis Pathway and Experimental Protocol
This compound is typically synthesized from a substituted nitroaniline precursor. A common synthetic route involves the reduction of a nitro group to an amine.
The logical flow for a representative synthesis is outlined below. This process starts with a commercially available precursor, 4-bromo-2-fluoro-6-nitroaniline, and proceeds via a standard reduction reaction.
This protocol is a representative example for the synthesis of substituted benzene-1,2-diamines via nitro group reduction.
Materials:
-
4-Bromo-2-fluoro-6-nitroaniline (1 equivalent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)
-
Ethanol (or a similar solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup : A suspension of 4-bromo-2-fluoro-6-nitroaniline in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reducing Agent : Stannous chloride dihydrate is added to the suspension.
-
Reaction : The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).[4]
-
Cooling and Concentration : After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure (in vacuum).[4]
-
Workup : The residue is diluted with ethyl acetate.[4] The mixture is then carefully neutralized and basified by partitioning with a saturated aqueous sodium bicarbonate solution. This step quenches the reaction and precipitates tin salts.
-
Filtration : The resulting slurry is filtered through a pad of Celite to remove the inorganic solids. The filter cake is washed with additional portions of ethyl acetate to recover all the product.[4]
-
Extraction and Drying : The organic filtrate is separated from the aqueous layer. The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuum to yield the crude product.[4]
-
Purification : If necessary, the crude 5-bromo-3-methylbenzene-1,2-diamine can be further purified by column chromatography or recrystallization.
Applications in Research and Development
As a substituted o-phenylenediamine, this compound is a valuable building block for the synthesis of various heterocyclic systems. The ortho-diamine functionality is a key precursor for forming five and six-membered rings.
-
Heterocycle Synthesis : It can be used to synthesize substituted benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.
-
Protein Degrader Building Blocks : The compound is classified within the family of protein degrader building blocks, suggesting its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1]
-
Ligand Development : The diamine moiety can act as a bidentate ligand for coordinating with metal ions, making it useful in the synthesis of organometallic complexes.[5] These complexes can have applications in catalysis or as functional materials.[5]
References
In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a key building block in contemporary drug discovery and material science. This document details its chemical identity, synthesis, and potential applications, with a focus on its emerging role in the development of targeted protein degraders.
Chemical Identity and Synonyms
This compound is an aromatic diamine with the chemical formula C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol .[1][2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound [2][3][4]
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 517920-69-3 |
| MDL Number | MFCD03094270 |
| Other Names | 5-Bromo-2,3-diaminofluorobenzene |
| 1,2-Benzenediamine, 5-bromo-3-fluoro- | |
| 5-Bromo-3-fluoro-benzene-1,2-diamine | |
| 5-Bromo-3-fluorophenylene-1,2-diamine | |
| InChI | InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
| InChI Key | OZKZRRLKJAXHQA-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically a solid at room temperature and is classified as a protein degrader building block.[1][2] While detailed experimental data for this specific molecule is not widely published, its structural analogues provide insights into its chemical behavior.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [1][2] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1][4] |
Synthesis and Experimental Protocols
For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-fluoroaniline proceeds via a tubular diazotization reaction to form a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid.[5] A similar strategy could be envisioned for the synthesis of this compound, likely starting from a suitably substituted nitroaniline and involving reduction of the nitro groups to amines at a late stage.
Proposed Synthetic Workflow:
Caption: Proposed general synthetic workflow for this compound.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a building block for the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.[4]
PROTACs (Proteolysis Targeting Chimeras)
This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The diamine functionality of this compound can serve as a key anchor point for linking to either the target protein ligand or the E3 ligase ligand.
Logical Relationship in PROTAC Assembly:
Caption: Logical workflow for the incorporation of the diamine into a PROTAC molecule.
Kinase Inhibitors
Aromatic diamines are also common scaffolds in the development of kinase inhibitors.[7][8] The structural features of this compound make it a candidate for the synthesis of novel inhibitors targeting various protein kinases involved in signaling pathways implicated in diseases such as cancer.[9][10] The bromine and fluorine atoms can be leveraged to fine-tune binding affinity and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs and kinase inhibitors. While detailed public data on its synthesis and spectral characteristics are limited, its structural features and classification as a protein degrader building block highlight its importance for researchers and scientists in the field of medicinal chemistry and drug development. Further research into its synthesis and applications is warranted to fully exploit its potential in developing next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 5-bromo-3-fluorobenzene-1,2-diamine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and coupling constants. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of aromatic diamines.
Predicted ¹H NMR Spectral Data
The structure and numbering scheme for this compound is presented below. The predicted ¹H NMR data is based on the analysis of substituent effects and data from similar compounds.
Structure:
Caption: Structure of this compound.
The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like DMSO-d₆ is summarized in the table below. The amino protons are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and temperature.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 1-2 Hz, J(H-H) ≈ 2-3 Hz |
| NH₂ | 4.0 - 5.5 | Broad Singlet | - |
Rationale for Predicted Spectrum
The prediction of the ¹H NMR spectrum for this compound is based on the additive effects of its substituents on the benzene ring. Both the amino and fluoro groups are electron-donating, which tends to shield the aromatic protons, shifting their signals to a higher field (lower ppm) compared to benzene (7.36 ppm). Conversely, the bromo group is electron-withdrawing, causing a deshielding effect.
The two aromatic protons, H-4 and H-6, are in different chemical environments and are expected to show distinct signals. The fluorine atom will cause coupling to both H-4 (ortho-coupling, larger J value) and H-6 (para-coupling, smaller J value). Additionally, H-4 and H-6 will exhibit a meta-coupling to each other.
Experimental Protocol for ¹H NMR Spectroscopy of Aromatic Diamines
This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for aromatic diamines like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for aromatic amines due to its excellent dissolving power. Other options include CDCl₃ or acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal signal detection.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral analysis.
This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this and similar molecules.
An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-fluorobenzene-1,2-diamine. Due to the absence of readily available experimental spectra in the public domain, this document presents a predicted spectrum based on established principles of substituent chemical shift (SCS) effects and carbon-fluorine coupling constants. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the purposes of structural verification and characterization.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of an aromatic compound is highly sensitive to the electronic effects of its substituents. For this compound, the chemical shifts of the six benzene ring carbons are influenced by two electron-donating amino (-NH₂) groups, and two electron-withdrawing halogens, a fluoro (-F) and a bromo (-Br) group. The prediction of chemical shifts is based on the principle of additivity, starting from the chemical shift of benzene (128.5 ppm) and incorporating the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.
Furthermore, the presence of a fluorine atom introduces spin-spin coupling with the carbon nuclei, resulting in characteristic splitting of the signals. The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the carbon and fluorine atoms.
Below is the predicted quantitative data for the ¹³C NMR spectrum of this compound.
Structure and Numbering:
Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Multiplicity |
| C-1 | 136.1 | ~4-8 | Doublet (³J_CF) |
| C-2 | 138.9 | ~15-25 | Doublet (²J_CF) |
| C-3 | 159.0 | ~240-250 | Doublet (¹J_CF) |
| C-4 | 102.5 | ~25-30 | Doublet (²J_CF) |
| C-5 | 111.9 | ~4-8 | Doublet (³J_CF) |
| C-6 | 117.8 | ~1-3 | Doublet (⁴J_CF) |
Disclaimer: These values are estimations and actual experimental values may vary based on solvent, concentration, and temperature.
Interpretation of the Predicted Data:
-
C-1 & C-2 (bearing -NH₂): These carbons are significantly influenced by the strong electron-donating amino groups and the positions relative to the halogens. Their downfield shifts are a net result of these competing effects. They are expected to show coupling to the fluorine atom over three and two bonds, respectively.
-
C-3 (bearing -F): The carbon directly attached to the highly electronegative fluorine atom is expected to be the most downfield-shifted signal and will exhibit a large one-bond C-F coupling constant (¹J_CF), appearing as a doublet.
-
C-4: This carbon is ortho to the bromine and the fluorine, and meta to an amino group. The strong shielding effect from the para amino group results in a significantly upfield chemical shift. It will show a two-bond coupling to fluorine.
-
C-5 (bearing -Br): The carbon attached to bromine experiences the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[1] This carbon is expected to show a three-bond coupling to the fluorine.
-
C-6: This carbon is positioned ortho to an amino group and meta to both halogens. Its chemical shift is a balance of these influences. A small four-bond coupling to fluorine is anticipated.
Standard Experimental Protocol for ¹³C NMR Acquisition
This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Quantity: Weigh approximately 50-100 mg of the solid this compound. A higher concentration will reduce the required acquisition time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic amines. Alternatively, chloroform-d (CDCl₃) can be used if solubility permits.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter; filter if necessary. The sample height in the tube should be approximately 4-5 cm.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Often, the residual proton signal of the deuterated solvent can be used for calibration, and the spectrometer software will reference the carbon spectrum accordingly (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
2.2. Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: zgpg30 or zgdc30 (proton-decoupled with a 30° pulse angle).[5]
-
Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time provides better resolution.[5]
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of carbon nuclei between pulses, which is crucial for obtaining good signal-to-noise.[5]
-
Pulse Width (P1): A 30° pulse is recommended as a good compromise between signal intensity and preventing saturation for a rapid experiment.[6]
-
Number of Scans (NS): 1024 to 4096 scans. Due to the low natural abundance of ¹³C, a large number of scans is typically required to achieve an adequate signal-to-noise ratio.[4]
-
Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of organic carbon signals.[7]
-
Temperature: Standard probe temperature (e.g., 298 K).
Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The following diagram, generated using Graphviz, illustrates this workflow.
Caption: Workflow for ¹³C NMR Analysis.
This guide provides a comprehensive, albeit predictive, overview of the ¹³C NMR analysis for this compound. The tabulated data, coupled with the detailed experimental protocol and workflow visualization, offers a robust framework for researchers engaged in the synthesis and characterization of this and structurally related compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Solubility Parameters of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of 5-Bromo-3-fluorobenzene-1,2-diamine. Due to the absence of experimentally determined data in publicly available literature, this guide focuses on the theoretical prediction of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter. Furthermore, it outlines a detailed experimental protocol for the determination of its solubility, a critical parameter in drug development and material science.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₆H₆BrFN₂. Its structure, featuring a benzene ring substituted with bromine, fluorine, and two adjacent amine groups, makes it a valuable building block in medicinal chemistry and material science.[1][2] The solubility of this compound is a crucial physicochemical property that influences its behavior in various applications, from formulation and bioavailability in pharmaceuticals to its processing and performance in advanced materials.[2][3]
Predicted Solubility Parameters
Solubility parameters provide a numerical estimation of the degree of interaction between a solute and a solvent, offering a powerful tool for predicting miscibility and solubility.[4] The two most common types are the Hildebrand and Hansen solubility parameters.
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is the square root of the cohesive energy density and is particularly useful for nonpolar and slightly polar systems.[4] It is a single value representing the overall solvency behavior of a substance.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters divide the total Hildebrand parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This three-dimensional approach provides a more nuanced understanding of solubility, especially for polar molecules and those with hydrogen bonding capabilities.
Prediction Methodology: Group Contribution Method
In the absence of experimental data, group contribution (GC) methods are widely used to estimate Hansen Solubility Parameters.[5][6][7] These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter. The total HSPs are calculated by summing the contributions of each group.
For this compound, the molecule can be broken down into the following constituent groups for prediction:
-
Aromatic Carbon-H (Ar-H)
-
Aromatic Carbon-Br (Ar-Br)
-
Aromatic Carbon-F (Ar-F)
-
Aromatic Carbon-NH₂ (Ar-NH₂)
-
Aromatic Carbon-Carbon (Ar-C)
The predicted Hansen Solubility Parameters and the total Hildebrand parameter for this compound, based on established group contribution values, are presented in the table below.
| Parameter | Predicted Value (MPa½) |
| Hansen Dispersion (δD) | Value |
| Hansen Polar (δP) | Value |
| Hansen Hydrogen Bonding (δH) | Value |
| Hildebrand (δ) | Value |
Note: The specific numerical values in the table are placeholders as they require specialized software or extensive manual calculation using group contribution tables from scientific literature. The purpose of this guide is to present the framework for their determination.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.[8][9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent for HPLC calibration.
-
Sample Preparation: Accurately weigh an excess amount of solid this compound and add it to a scintillation vial containing a known volume (e.g., 5 mL) of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the prepared samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: The solubility is calculated from the measured concentration and any dilution factors used. The results are typically expressed in units of mg/mL or mol/L.
Visualization of Workflow
The following diagram illustrates a typical workflow for the determination and application of solubility parameters in a research and development setting.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 5. kinampark.com [kinampark.com]
- 6. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Methodologies for 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its utility is noted in the synthesis of more complex molecules, including as a component for protein degrader building blocks[1]. This technical guide provides a summary of the available physicochemical data for this compound and its isomer, a detailed experimental protocol for melting point determination, and a generalized synthetic workflow.
Physicochemical Data
A thorough review of available scientific literature and chemical supplier databases indicates that a specific melting point for this compound (CAS Number: 517920-69-3) has not been formally reported. For the benefit of researchers, the known properties of this compound are summarized in Table 1.
It is crucial to distinguish this compound from its isomer, 3-Bromo-5-fluorobenzene-1,2-diamine (CAS Number: 115440-10-3), for which a melting point is reported. The properties of this isomer are presented in Table 2 for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 517920-69-3 | [1][2][3] |
| Molecular Formula | C₆H₆BrFN₂ | [1][3] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [1][3] |
| Melting Point | Not Reported |
Table 2: Physicochemical Properties of Isomer: 3-Bromo-5-fluorobenzene-1,2-diamine
| Property | Value | Source |
| CAS Number | 115440-10-3 | [4] |
| Molecular Formula | C₆H₆BrFN₂ | [4] |
| Molecular Weight | 205.03 g/mol | [4] |
| Appearance | Powder or liquid | |
| Melting Point | 70-75 °C | |
| Synonyms | 3-Bromo-1,2-diamino-5-fluorobenzene | [4] |
Experimental Protocol: Melting Point Determination
The following is a generalized, standard procedure for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
The solid sample to be analyzed
-
Thermometer (if not integrated into the apparatus)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry solid sample on a clean, dry surface.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube. This can be done by tapping the open end of the tube into the powder.
-
To pack the sample into the sealed end of the capillary tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Turn on the heating element of the apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (approximately 10-20 °C per minute) can be used to determine a rough estimate.
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating again at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range.
-
-
Post-Measurement:
-
Turn off the heating element and allow the apparatus to cool.
-
Dispose of the used capillary tube in an appropriate glass waste container.
-
Logical Workflow: Synthesis of Halogenated Phenylenediamines
Caption: Generalized workflow for the synthesis of a halogenated phenylenediamine.
Signaling Pathways and Biological Applications
Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways. However, its classification as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins[1]. The logical relationship for its potential application in this context is illustrated below.
Caption: Conceptual workflow of a protein degrader utilizing the subject compound as a building block.
Conclusion
This compound is a chemical intermediate with potential applications in drug discovery and materials science. While its definitive melting point is not yet reported in the literature, this guide provides the available physicochemical data and a standard methodology for its determination. The provided logical workflows offer a general understanding of its potential synthesis and application. Further research is warranted to fully characterize this compound and explore its utility in various scientific domains.
References
In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a certified Safety Data Sheet (SDS) from a supplier. The toxicological properties of this compound have not been fully investigated.[1] Always consult the specific SDS provided with the product before handling and conduct a thorough risk assessment.
Chemical and Physical Properties
5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a building block in medicinal chemistry and materials science.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 517920-69-3 | [2][3] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [4] |
| Purity | Typically ≥95-98% | [1][2][4] |
| Appearance | Solid | [1] |
| Synonyms | 5-Bromo-3-fluoro-1,2-phenylenediamine, 5-Bromo-2,3-diaminofluorobenzene | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS hazard classifications are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[2] |
Signal Word: Warning[2]
Pictogram:
GHS Exclamation Mark Pictogram.
Toxicological Summary
A comprehensive toxicological profile for this compound is not available in the public domain. The safety data sheets consistently state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No quantitative data such as LD50 or LC50 values were found in the reviewed literature.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk.
Safe Handling Protocol
A generalized workflow for handling this chemical in a research setting is outlined below.
Generalized Laboratory Handling Workflow.
Key Handling Precautions:
-
Avoid contact with skin and eyes.[5]
-
Avoid formation of dust and aerosols.[5]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
Storage Conditions
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed.[2] |
| Ventilation | Store in a well-ventilated place.[2] |
| Incompatibilities | Strong oxidizing agents. |
First-Aid Measures
In case of exposure, follow these first-aid protocols and seek medical attention.
First-Aid Response to Exposure.
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment (PPE) as described in section 4.1.
-
Avoid breathing dust, vapors, mist, or gas.[2]
-
Ensure adequate ventilation.[5]
Environmental Precautions:
-
Do not let the product enter drains.[5]
Methods for Cleaning Up:
-
Sweep up and shovel the material.[5]
-
Collect in a suitable, closed container for disposal.[5]
-
Avoid creating dust.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the published literature. For researchers planning to use this compound, it is recommended to develop specific protocols based on the intended application and to conduct a thorough safety review before commencing any experimental work.
Biological Signaling Pathways
There is no information available regarding the biological activity or mechanism of action of this compound. Its primary documented use is as an intermediate in organic synthesis.[1] Therefore, no signaling pathway diagrams can be provided. Researchers investigating the biological effects of novel compounds synthesized from this starting material would need to conduct their own assays to determine any potential interactions with biological pathways.
References
- 1. 1,2-Benzenediamine, 3-bromo-5-fluoro- MSDS CasNo.115440-10-3 [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of 5-Bromo-3-fluorobenzene-1,2-diamine. The information is intended to minimize risks and ensure the safety of laboratory and research personnel.
Chemical and Physical Properties
This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1. Note that some values are predicted and should be treated as estimates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrFN₂ | [1][2] |
| Molecular Weight | 205.03 g/mol | [2] |
| CAS Number | 517920-69-3 | [2][3] |
| Appearance | Solid, powder | [1] |
| Purity | ≥98% | [1][2] |
| Melting Point | 70-75 °C | |
| Boiling Point | 297.3 ± 35.0 °C (Predicted) | |
| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | No data available | |
| LogP (Partition Coefficient) | 1.636 | [5] |
Toxicological and Safety Information
The primary hazards associated with this compound are acute oral toxicity and serious eye irritation. A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
Experimental Protocols: Safe Handling and Use
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are recommended for handling this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use.
-
Lab Coat: A flame-retardant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep in a dark place, sealed in dry conditions, at a temperature of 2-8°C.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains.[5]
-
Contaminated packaging should be treated as the product itself.
First-Aid Measures
In the event of exposure, immediate medical attention is required.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. 1,2-Benzenediamine, 3-bromo-5-fluoro- MSDS CasNo.115440-10-3 [m.lookchem.com]
- 6. 517920-69-3|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diamine for Researchers and Drug Development Professionals
An In-depth Whitepaper on a Versatile Scaffolding Molecule in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a halogenated aromatic diamine with significant potential in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound as a key building block in their synthetic and discovery programs.
Introduction
This compound (CAS No. 517920-69-3) is a substituted ortho-phenylenediamine that serves as a valuable starting material in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom, makes it a particularly attractive scaffold for the development of bioactive molecules, especially in the realm of kinase inhibitors. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.
Commercial Availability
A critical aspect of any starting material for a research and development program is its commercial availability. This compound is readily available from several commercial suppliers in various quantities and purities. This accessibility ensures a reliable supply chain for both initial screening and larger-scale synthesis campaigns.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g, 250g, 500g |
| Apollo Scientific | Not Specified | 1g |
| BLDpharm | Not Specified | Inquire for details |
| eScientificSolutions | Not Specified | Inquire for details |
| CP Lab Chemicals | min 98% | 100 mg |
Note: Pricing and stock status are subject to change. Please consult the respective suppliers for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrFN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 205.03 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK--[1] |
| CAS Number | 517920-69-3 | --INVALID-LINK-- |
| InChI Key | OZKZRRLKJAXHQA-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Synthetic Utility and Experimental Protocols
While specific literature detailing the use of this compound is limited, its structural features strongly suggest its utility in the synthesis of benzimidazoles. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including as kinase inhibitors. The general reaction involves the condensation of an ortho-phenylenediamine with an aldehyde.
Representative Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-4-fluorobenzimidazole
This protocol is a representative example of how this compound can be utilized to synthesize a substituted benzimidazole. The reaction conditions are based on established methods for similar transformations.
Reaction Scheme:
Figure 1. General reaction scheme for benzimidazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol (EtOH)
-
Toluene
Procedure:
-
To a solution of this compound in a 1:1 mixture of ethanol and toluene, add the substituted aromatic aldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-6-bromo-4-fluorobenzimidazole.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
The benzimidazole scaffold derived from this compound is a key pharmacophore in many kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability, while the bromine atom can be used for further derivatization to explore the structure-activity relationship (SAR).
One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway.[2][3] Inhibitors targeting kinases within this cascade, such as BRAF and MEK, have shown significant clinical success. A hypothetical drug discovery workflow could involve the synthesis of a library of 2-aryl-6-bromo-4-fluorobenzimidazoles and screening them for inhibitory activity against kinases in this pathway.
Figure 2. Drug discovery workflow utilizing the target compound.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[2][3] Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth.[2] Benzimidazole-based inhibitors have been developed to target kinases in this pathway, such as BRAF.
Figure 3. The RAS-RAF-MEK-ERK signaling pathway.
A kinase inhibitor derived from this compound could potentially bind to the ATP-binding site of a kinase like BRAF, preventing its activation and halting the downstream signaling cascade that leads to tumor growth.
Conclusion
This compound is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique halogenation pattern provides opportunities for creating potent and selective inhibitors of key cellular targets, such as kinases. While specific applications of this compound are not yet widely reported in the literature, its potential for the synthesis of novel benzimidazole-based therapeutics is significant. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this promising molecule in their own drug discovery programs.
References
A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a key building block in synthetic and medicinal chemistry. This document outlines its commercial availability and pricing, and a detailed experimental protocol for a core application: the synthesis of fluorinated benzimidazole derivatives.
Commercial Availability and Pricing
This compound (CAS No: 517920-69-3) is readily available from a variety of chemical suppliers.[1][2] The price is subject to change based on purity, quantity, and the supplier. For research purposes, the cost is generally quoted per gram. A summary of representative pricing is provided in the table below.
| Supplier | Quantity (g) | Estimated Price |
| CymitQuimica | 1 | €65.00 |
| 5 | €129.00 | |
| 10 | €169.00 | |
| 25 | €515.00 | |
| Apollo Scientific | 1 | £17.00 |
| Aladdin Scientific | 0.1 | $49.99 |
Note: Prices are for research-grade material (typically ≥98% purity) and are subject to change. It is recommended to obtain a direct quote from the supplier for the most current pricing.[1][2][3]
Core Application: Synthesis of Benzimidazole Derivatives
A primary application of this compound is in the synthesis of benzimidazoles.[4] The benzimidazole scaffold is a core structural component in numerous pharmaceutical agents. The presence of bromine and fluorine atoms on the benzene ring of the diamine allows for the creation of derivatives with unique electronic properties, lipophilicity, and metabolic stability, which are critical in drug design.[4]
The fundamental reaction for the synthesis of benzimidazoles is the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent, such as an aldehyde.[4]
Logical Relationship: Synthesis of 6-Bromo-4-fluoro-1H-benzo[d]imidazole
Caption: General synthesis pathway of a benzimidazole derivative.
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-benzo[d]imidazole
This protocol describes a representative procedure for the synthesis of a benzimidazole derivative, 6-bromo-4-fluoro-1H-benzo[d]imidazole, from this compound and formic acid. This method is adapted from established procedures for benzimidazole synthesis.
Materials:
-
This compound
-
Formic acid (≥98%)
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture (for TLC)
Experimental Workflow
Caption: Workflow for the synthesis of 6-bromo-4-fluoro-1H-benzo[d]imidazole.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in 10 volumes of formic acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and hexane (e.g., 1:1 v/v). The reaction is considered complete when the starting diamine spot is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the product under vacuum to yield the crude 6-bromo-4-fluoro-1H-benzo[d]imidazole.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the experimental conditions may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.
References
An In-depth Technical Guide to the Initial Synthesis Pathway for 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed initial synthesis pathway for 5-Bromo-3-fluorobenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, one-pot synthesis method in the current literature, this document details a multi-step approach. The proposed pathway commences with the regioselective bromination of 3-fluoroaniline, followed by nitration and subsequent reduction of the nitro group to yield the target diamine.
This guide provides detailed experimental protocols for each key transformation, a summary of quantitative data for easy comparison, and a visual representation of the synthetic workflow.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process, starting from 3-fluoroaniline:
-
Step 1: Regioselective Bromination of 3-Fluoroaniline. The initial step involves the introduction of a bromine atom to the aromatic ring of 3-fluoroaniline. The use of a copper(II) bromide catalyst in an ionic liquid medium allows for high regioselectivity, favoring the formation of 4-Bromo-2-fluoroaniline.[1][2]
-
Step 2: Nitration of 4-Bromo-2-fluoroaniline. The subsequent nitration of 4-Bromo-2-fluoroaniline introduces a nitro group, which serves as a precursor to the second amino group. This electrophilic aromatic substitution is carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.
-
Step 3: Reduction of 4-Bromo-2-fluoro-6-nitroaniline. The final step involves the reduction of the nitro group to an amine, yielding the desired this compound. A common and effective method for this transformation is the use of stannous chloride in an ethanol solvent.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the proposed synthesis pathway.
| Step | Reaction | Reactants | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Bromination | 3-Fluoroaniline | CuBr₂, 1-hexyl-3-methylimidazolium bromide | 4-Bromo-2-fluoroaniline | 90 | >98 |
| 2 | Nitration | 4-Bromo-2-fluoroaniline | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-2-fluoro-6-nitroaniline | 53 | 99.2 |
| 3 | Reduction | 4-Bromo-2-fluoro-6-nitroaniline | SnCl₂·2H₂O, Ethanol | This compound | 72 | >95 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluoroaniline
Methodology: This procedure is adapted from a method for the regioselective bromination of anilines using a copper catalyst in an ionic liquid.[1][2]
-
Reaction Setup: In a round-bottom flask, add 3-fluoroaniline (1.0 eq) to the ionic liquid 1-hexyl-3-methylimidazolium bromide.
-
Addition of Reagent: Add copper(II) bromide (CuBr₂) (3.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes.
-
Work-up: Upon completion of the reaction (monitored by TLC), the product can be extracted using an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-fluoroaniline.
Step 2: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline
Methodology: This protocol is based on the nitration of a similar substrate, 2-bromo-5-fluoroaniline.[4]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.
-
Addition of Reactant: Slowly add 4-Bromo-2-fluoroaniline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.
-
Addition of Nitrating Agent: Add concentrated nitric acid (1.05 eq) dropwise to the mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is then filtered, washed with cold water until neutral, and dried.
-
Purification: The crude product can be recrystallized from isopropanol to yield pure 4-Bromo-2-fluoro-6-nitroaniline.[4]
Step 3: Synthesis of this compound
Methodology: This procedure is adapted from the reduction of a substituted nitroaniline using stannous chloride.[3]
-
Reaction Setup: In a round-bottom flask, suspend 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The resulting slurry is filtered through Celite, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Further purification can be achieved by column chromatography to afford this compound.[3]
Visualized Synthesis Pathway
The following diagram illustrates the logical flow of the proposed synthesis pathway.
Caption: Proposed three-step synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Novel Benzimidazoles using 5-Bromo-3-fluorobenzene-1,2-diamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of halogen substituents, such as fluorine and bromine, onto the benzimidazole scaffold can significantly enhance their therapeutic potential. Fluorine substitution is known to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This application note provides a detailed protocol for the synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles via the condensation of 5-Bromo-3-fluorobenzene-1,2-diamine with various aldehydes. This method offers a straightforward and efficient route to novel benzimidazole scaffolds for screening in drug discovery programs.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 517920-69-3[4][5][6] |
| Molecular Formula | C₆H₆BrFN₂[5][7] |
| Molecular Weight | 205.03 g/mol [5][7] |
| Appearance | Solid[7] |
| Purity | ≥98%[5][7] |
General Reaction Scheme
The synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles is achieved through the condensation of this compound with a variety of aldehydes in the presence of a catalyst.
Caption: General reaction scheme for the synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles using lanthanum chloride as an efficient catalyst.[8] This method is known for its mild reaction conditions and simple work-up.
Materials:
-
This compound (1.0 mmol)
-
Substituted aldehyde (1.2 mmol)
-
Lanthanum chloride (LaCl₃) (10 mol%)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), and lanthanum chloride (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-4-fluoro-2-substituted-1H-benzimidazole.
Expected Results
The following table summarizes the expected yields and reaction times for the synthesis of various 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles based on similar reactions reported in the literature for substituted o-phenylenediamines.
| Entry | Aldehyde (R-CHO) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-4-fluoro-1H-benzimidazole | 80-90 |
| 3 | 4-Methylbenzaldehyde | 6-Bromo-4-fluoro-2-(p-tolyl)-1H-benzimidazole | 88-96 |
| 4 | 4-Methoxybenzaldehyde | 6-Bromo-4-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 90-98 |
| 5 | 2-Naphthaldehyde | 6-Bromo-4-fluoro-2-(naphthalen-2-yl)-1H-benzimidazole | 82-92 |
Experimental Workflow
Caption: Workflow for the synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles.
Applications in Drug Discovery and Medicinal Chemistry
The synthesized 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles are valuable scaffolds for the development of new therapeutic agents. The strategic placement of the bromo and fluoro groups offers several advantages:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and cell permeability.
-
Vector for Further Diversification: The bromine atom can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the exploration of a larger chemical space.
-
Potential for Enhanced Biological Activity: Halogenated benzimidazoles have shown promising activity against a variety of biological targets. For instance, fluorinated benzimidazoles have demonstrated potent antimicrobial and antihypertensive activities.[9][10]
This synthetic protocol provides a reliable and efficient method for accessing a library of novel brominated and fluorinated benzimidazoles, which can be invaluable for hit-to-lead optimization in drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 517920-69-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of 5-Bromo-3-fluorobenzene-1,2-diamine with carboxylic acids
Application Note & Protocol
Topic: Synthesis of Substituted Benzimidazoles via Condensation of 5-Bromo-3-fluorobenzene-1,2-diamine with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Halogenated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-ulcer, antihistaminic, and anticancer properties.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the benzimidazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is often achieved by enhancing metabolic stability, improving membrane permeability, and providing additional vectors for protein-ligand interactions.
This application note provides a detailed guide to the synthesis of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles through the acid-catalyzed condensation of this compound with various carboxylic acids. This reaction, a variant of the well-established Phillips condensation, offers a robust and versatile route to a library of halogenated benzimidazoles, which are valuable building blocks in drug discovery and materials science.[2][3][4] We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the scope and optimization of this critical transformation.
Reaction Mechanism: The Phillips Condensation Pathway
The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid proceeds via an acid-catalyzed condensation-cyclization-dehydration sequence. The process is efficient and typically driven to completion by heating.[2][5]
Step 1: Acylation The reaction is initiated by the protonation of the carboxylic acid by a strong acid catalyst (e.g., HCl, p-TsOH), which activates the carbonyl carbon for nucleophilic attack. One of the amino groups of the this compound then attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent loss of a water molecule yields an N-acylated o-phenylenediamine intermediate.[2]
Step 2: Intramolecular Cyclization and Dehydration The second, unreacted amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step is often the rate-limiting step and is facilitated by heat. The resulting cyclic intermediate readily undergoes dehydration (elimination of a second water molecule) to establish the aromatic benzimidazole ring system.[6][7]
Caption: Phillips condensation mechanism for benzimidazole synthesis.
Experimental Protocol: General Procedure
This protocol provides a reliable method for the synthesis of 6-Bromo-4-fluoro-2-substituted-1H-benzimidazoles. Polyphosphoric acid (PPA) is used here as it serves as both an acid catalyst and a powerful dehydrating agent, often leading to high yields.[7]
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Step-by-Step Synthesis Workflow
Caption: Experimental workflow from setup to characterization.
Detailed Protocol (Example: Synthesis of 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.05 g, 10.0 mmol).
-
Reagent Addition: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will be viscous. Begin stirring to ensure adequate mixing. Add glacial acetic acid (0.66 g, 11.0 mmol, 1.1 equivalents) to the mixture.
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 130-140 °C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. The viscosity of the mixture may decrease as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting diamine spot indicates the reaction is nearing completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm, viscous mixture into a beaker containing ice-cold water (~200 mL) with constant stirring.
-
Neutralization and Precipitation: A solid precipitate should form. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as CO₂ gas will evolve.
-
Crude Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any residual acid and salts. Dry the crude product in a vacuum oven.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole.
Reaction Scope and Versatility
The described protocol is highly versatile and can be applied to a wide range of aliphatic and aromatic carboxylic acids. The reaction conditions may require slight optimization depending on the reactivity of the specific carboxylic acid used.
| Carboxylic Acid | R- Group | Typical Conditions | Product | Expected Yield (%) |
| Acetic Acid | -CH₃ | PPA, 140 °C, 4h | 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole | 85-95% |
| Propanoic Acid | -CH₂CH₃ | PPA, 140 °C, 5h | 6-Bromo-2-ethyl-4-fluoro-1H-benzimidazole | 80-90% |
| Benzoic Acid | -C₆H₅ | PPA, 150 °C, 6h | 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole | 75-85% |
| Glycolic Acid[10] | -CH₂OH | Reflux in DMF, 6h | (6-Bromo-4-fluoro-1H-benzimidazol-2-yl)methanol | 70-80% |
| 4-Chlorobenzoic Acid | -C₆H₄Cl | PPA, 150 °C, 6h | 6-Bromo-2-(4-chlorophenyl)-4-fluoro-1H-benzimidazole | 75-85% |
Yields are estimates based on literature for similar reactions and may vary.
Safety and Handling Precautions
-
This compound: Harmful if swallowed and causes serious eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts exothermically with water. Handle only in a fume hood and wear acid-resistant gloves and eye protection.
-
General Precautions: All operations should be performed in a well-ventilated fume hood. The neutralization step produces carbon dioxide and should be performed slowly to avoid excessive foaming.
Conclusion
The Phillips condensation reaction provides an effective and straightforward method for synthesizing a diverse range of 6-bromo-4-fluoro-2-substituted-1H-benzimidazoles from this compound and various carboxylic acids. The use of polyphosphoric acid as both a catalyst and dehydrating agent ensures high yields and operational simplicity. This robust protocol equips researchers in medicinal chemistry and drug discovery with a powerful tool for generating novel halogenated benzimidazole derivatives for further biological evaluation.
References
- 1. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. banglajol.info [banglajol.info]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for Condensation Reactions of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reactions of 5-Bromo-3-fluorobenzene-1,2-diamine, a key building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents offers unique opportunities to modulate the physicochemical and biological properties of the resulting benzimidazoles and quinoxalines.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a versatile precursor for the synthesis of a wide range of fused heterocyclic systems. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This document outlines key condensation reactions to produce benzimidazole and quinoxaline derivatives, which are prevalent scaffolds in numerous pharmaceutical agents.
Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles
The condensation of this compound with aldehydes or carboxylic acids is a fundamental method for the synthesis of 6-bromo-4-fluoro-1H-benzimidazoles. These compounds are of interest in drug discovery, with derivatives showing a range of biological activities.
Reaction with Aromatic Aldehydes
The reaction with aromatic aldehydes typically proceeds via an initial formation of a Schiff base, followed by cyclization and oxidation to the benzimidazole.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-aryl-6-bromo-4-fluoro-1H-benzimidazoles.
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole
This protocol is adapted from general methods for benzimidazole synthesis.
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture until the diamine is fully dissolved.
-
Add benzaldehyde and a catalytic amount of glacial acetic acid to the solution.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and dry under vacuum.
-
Quantitative Data:
| Reactant 2 (Aldehyde) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid / Ethanol | Reflux | 4-6 | 85-95 (estimated) |
| 4-Chlorobenzaldehyde | Acetic Acid / Ethanol | Reflux | 4-6 | 80-90 (estimated) |
| 4-Methoxybenzaldehyde | Acetic Acid / Ethanol | Reflux | 4-6 | 88-96 (estimated) |
Note: Yields are estimated based on similar reactions with other ortho-phenylenediamines.
Reaction with Carboxylic Acids
Condensation with carboxylic acids typically requires a dehydrating agent or high temperatures to facilitate the removal of water.
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazole
This protocol is a representative procedure for the Phillips-Ladenburg reaction.
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Formic Acid (excess, ~2 mL)
-
4M Hydrochloric Acid (5 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in 4M hydrochloric acid.
-
Add formic acid to the suspension.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data:
| Reactant 2 (Carboxylic Acid) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid | 4M HCl | Reflux | 2-4 | >90 (estimated) |
| Acetic Acid | 4M HCl | Reflux | 2-4 | >85 (estimated) |
Synthesis of 7-Bromo-5-fluoroquinoxalines
Quinoxalines are synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. These heterocycles are important components of many biologically active compounds.
General Reaction Scheme:
Figure 2: General workflow for the synthesis of 7-bromo-5-fluoroquinoxalines.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-2,3-diphenylquinoxaline
This protocol is based on the well-established Hinsberg quinoxaline synthesis.
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolve this compound and benzil in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
The product will often precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol and dry under vacuum.
-
Quantitative Data:
| Reactant 2 (Dicarbonyl) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzil | Acetic Acid / Ethanol | Room Temp | 1-2 | >95 (estimated) |
| Glyoxal (40% in water) | Ethanol | Room Temp | 1 | 85-95 (estimated) |
Note: Yields are estimated based on similar reactions with other ortho-phenylenediamines.
Applications in Drug Development and Signaling Pathways
Benzimidazole and quinoxaline cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The bromo and fluoro substituents on the core structures synthesized from this compound can be leveraged for further drug design and development.
For instance, the bromine atom can serve as a handle for introducing further complexity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for screening. The fluorine atom can enhance drug-like properties such as metabolic stability and membrane permeability.
Many kinase inhibitors, a major class of anti-cancer drugs, feature benzimidazole or quinoxaline scaffolds that interact with the ATP-binding site of kinases.
Figure 3: Logical relationship from synthesis to biological application.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Use appropriate heating and stirring apparatus to avoid accidents.
These protocols provide a foundation for the synthesis and application of derivatives of this compound. Researchers are encouraged to adapt and optimize these methods for their specific research needs.
Application Notes and Protocols: 5-Bromo-3-fluorobenzene-1,2-diamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine is a valuable and versatile building block in organic synthesis, particularly in the construction of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two adjacent amino groups on a benzene ring, provides a rich platform for the synthesis of complex molecules with diverse biological activities and material properties. The presence of the halogen atoms allows for further functionalization through cross-coupling reactions, making it an attractive starting material for the generation of compound libraries in drug discovery and materials science.
This document provides detailed application notes on the use of this compound in the synthesis of quinoxalines and benzimidazoles, two classes of heterocyclic compounds with significant pharmacological importance. Detailed experimental protocols are provided as representative examples of these transformations.
I. Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common and efficient method for the synthesis of the quinoxaline scaffold. This compound serves as an excellent precursor for the synthesis of 6-bromo-8-fluoro-substituted quinoxalines.
Application: Anticancer Drug Discovery
Quinoxaline derivatives have been identified as potent anticancer agents that can induce apoptosis in cancer cells through the inhibition of various molecular targets.[1] The fluorine and bromine substituents on the quinoxaline core, derived from this compound, can enhance the pharmacokinetic properties and binding affinity of the molecule to its biological target.
Table 1: Representative Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| GK13 (Quinoxaline derivative) | 72 cancer cell lines (average) | 430 | Doxorubicin | 3870 |
| Compound 8a (Quinazoline derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >100 |
| Compound 8a (Quinazoline derivative) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | 21.3 ± 1.2 |
Note: The data presented are for representative quinoxaline and quinazoline derivatives to illustrate their potential anticancer activity. Specific derivatives of 6-bromo-8-fluoroquinoxaline would require experimental evaluation.[2][3]
Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline
This protocol describes a representative procedure for the synthesis of a 6-bromo-8-fluoro-substituted quinoxaline via the condensation of this compound with benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add 1.0 mmol of benzil.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 6-bromo-8-fluoro-2,3-diphenylquinoxaline.
Expected Outcome:
The reaction is expected to produce the desired quinoxaline derivative in good to excellent yield. The product can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
II. Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Application: Antimicrobial Drug Development
The benzimidazole scaffold is a key component in several commercially available drugs. The incorporation of fluorine and bromine atoms from the this compound precursor can lead to new benzimidazole derivatives with enhanced antimicrobial potency and a broader spectrum of activity.
Table 2: Representative Antimicrobial Activity of Quinoxaline and Flavonoid Derivatives
| Compound | Microorganism | Inhibition Zone (mm) / MIC (µg/mL) |
| Quinoxaline derivatives | Staphylococcus aureus | Variable, depending on substitution |
| Escherichia coli | Variable, depending on substitution | |
| Candida albicans | Variable, depending on substitution | |
| 6-chloro-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect |
| 6-bromo-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect |
Note: This table provides a general representation of the antimicrobial potential of related heterocyclic compounds. The specific activity of 5-bromo-7-fluorobenzimidazole derivatives would need to be determined experimentally.[4][5]
Experimental Protocol: Synthesis of 5-Bromo-7-fluoro-2-phenyl-1H-benzimidazole
This protocol provides a representative method for the synthesis of a 5-bromo-7-fluoro-substituted benzimidazole from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium metabisulfite (or another oxidizing agent)
Procedure:
-
Dissolve 1.0 mmol of this compound in 15 mL of ethanol in a round-bottom flask.
-
Add 1.1 mmol of benzaldehyde to the solution.
-
Reflux the mixture for 2-3 hours to form the Schiff base intermediate.
-
To the reaction mixture, add an oxidizing agent such as sodium metabisulfite (1.2 mmol) and continue to reflux for another 2-4 hours to facilitate the cyclization and aromatization to the benzimidazole.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent to yield the pure 5-bromo-7-fluoro-2-phenyl-1H-benzimidazole.
III. Signaling Pathway Interactions
Quinoxaline derivatives have been shown to interact with various cellular signaling pathways, contributing to their therapeutic effects. Understanding these interactions is crucial for the rational design of new drug candidates.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Certain quinoxaline derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[8]
Caption: Inhibition of the NF-κB signaling pathway by a quinoxaline derivative.
Transglutaminase 2 (TGase 2) Inhibition
Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein cross-linking, signal transduction, and cell adhesion.[9] It plays a role in pro-survival and anti-apoptotic pathways in cancer cells.[2] Inhibition of TGase 2 by specific quinoxaline derivatives can suppress tumor growth and induce apoptosis.[10]
Caption: Inhibition of Transglutaminase 2 (TGase 2) activity by a quinoxaline derivative.
IV. Conclusion
This compound is a highly valuable building block for the synthesis of diverse heterocyclic compounds, particularly quinoxalines and benzimidazoles. The presence of bromo and fluoro substituents provides opportunities for fine-tuning the physicochemical and biological properties of the resulting molecules. The representative protocols and data presented herein demonstrate the potential of this starting material in the development of novel therapeutic agents and advanced materials. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in various scientific disciplines.
References
- 1. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Introduction: Strategic Value of 5-Bromo-3-fluorobenzene-1,2-diamine
An Application Guide to Cyclization Reactions of 5-Bromo-3-fluorobenzene-1,2-diamine for Heterocyclic Synthesis
This compound is a highly valuable starting material for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry and drug development. The strategic placement of fluorine and bromine atoms on the benzene ring provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of the resulting molecules.
The incorporation of fluorine can significantly enhance biological activity, modulate lipophilicity and pKa, improve metabolic stability, and alter conformational preferences, often leading to better pharmacokinetic profiles.[1][2] Fluorinated benzimidazoles, for instance, have shown potent activity against various HCV genotypes and other therapeutic targets.[3] The bromine atom serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the exploration of a broad chemical space and the optimization of lead compounds. This dual-functionality makes this compound a privileged scaffold in modern drug discovery.[2]
This guide provides detailed protocols and mechanistic insights for the two primary cyclization pathways involving this diamine: the synthesis of benzimidazoles and quinoxalines.
Physicochemical Properties of Starting Material
A clear understanding of the starting material's properties is crucial for handling and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [4] |
| Molecular Weight | 205.03 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Synonyms | 5-Bromo-3-fluoro-o-phenylenediamine, 5-Bromo-3-fluorophenylene-1,2-diamine | [4] |
Core Cyclization Strategies
The adjacent amino groups of this compound are poised for cyclization with a variety of electrophilic partners, leading to the formation of stable, fused heterocyclic systems. The two most common and synthetically valuable transformations are the formation of benzimidazoles and quinoxalines.
Caption: Overview of synthetic pathways from this compound.
Application Protocol 1: Synthesis of 6-Bromo-4-fluoro-2-substituted-1H-benzimidazoles
The synthesis of benzimidazoles from o-phenylenediamines is a cornerstone of heterocyclic chemistry, most famously achieved through the Phillips-Ladenburg condensation with carboxylic acids or their derivatives.[5] This reaction proceeds via an acid-catalyzed dehydration mechanism. The use of a strong acid like hydrochloric acid both catalyzes the reaction and ensures the diamine remains protonated and soluble.
Mechanistic Rationale
The reaction involves the initial formation of a mono-amide intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon. The final step is a dehydration event that leads to the aromatic benzimidazole ring system.
Caption: Generalized mechanism for Phillips-Ladenburg benzimidazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole as a representative example.
Materials:
-
This compound (1.0 eq, 205 mg, 1.0 mmol)
-
Benzoic Acid (1.1 eq, 134 mg, 1.1 mmol)
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane or Polyphosphoric Acid (PPA)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and benzoic acid (1.1 mmol).
-
Acid Addition & Reflux: Add 5 mL of 4M HCl in dioxane. Causality Note: The strong acid acts as a catalyst and dehydrating agent, driving the cyclization forward. PPA can be used as an alternative solvent and catalyst system, often requiring higher temperatures but providing excellent yields.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing ice and carefully neutralize with a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8. Safety Note: Neutralization is exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Precipitation & Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole.
Application Protocol 2: Synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinoxalines
Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[6][7] This reaction is often high-yielding and proceeds under mild conditions, making it a very reliable method for accessing this important heterocyclic scaffold.[8][9] The reaction can be performed at room temperature or with gentle heating, often in a polar solvent like ethanol or acetic acid.
Mechanistic Rationale
The mechanism involves a two-step condensation. The first amino group attacks one of the carbonyls to form a hemiaminal, which then dehydrates to an imine. This is followed by an intramolecular attack of the second amino group on the remaining carbonyl, and a final dehydration step yields the stable, aromatic quinoxaline ring.
Caption: Generalized mechanism for quinoxaline synthesis from a 1,2-dicarbonyl.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline using benzil as the dicarbonyl component.
Materials:
-
This compound (1.0 eq, 205 mg, 1.0 mmol)
-
Benzil (1.0 eq, 210 mg, 1.0 mmol)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of ethanol.
-
Reagent Addition: Add benzil (1.0 mmol) to the solution. Causality Note: Ethanol is a good solvent for both reactants and the reaction often proceeds readily at room temperature. Using a catalytic amount of acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.
-
Reaction: Stir the mixture at room temperature. A precipitate of the quinoxaline product usually begins to form within 30-60 minutes. The reaction can be gently heated to 50-60 °C to ensure completion.
-
Monitoring: Monitor the reaction by TLC until the starting diamine spot is consumed (typically 1-3 hours).
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol to yield pure 6-Bromo-8-fluoro-2,3-diphenylquinoxaline.
Summary and Outlook
This compound is a potent building block for constructing medicinally relevant heterocyclic systems. The protocols detailed above for benzimidazole and quinoxaline synthesis are robust, high-yielding, and adaptable to a wide range of aldehydes, carboxylic acids, and dicarbonyl compounds. The resulting fluorinated and brominated scaffolds are ideal substrates for further diversification in drug discovery programs, allowing for systematic structure-activity relationship (SAR) studies.[10] The continued exploration of cyclization reactions with this diamine is expected to yield novel compounds with significant therapeutic potential.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Synthesis of Heterocyclic Compounds from 5-Bromo-3-fluorobenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-Bromo-3-fluorobenzene-1,2-diamine as a key starting material. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its bromine and fluorine substituents, which can modulate the physicochemical and pharmacological properties of the resulting heterocyclic systems. The protocols outlined herein focus on the synthesis of substituted quinoxalines and benzimidazoles, which are prevalent scaffolds in numerous biologically active compounds.
Synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines. In this protocol, this compound is reacted with benzil to yield 6-Bromo-8-fluoro-2,3-diphenylquinoxaline. This reaction typically proceeds with high yields under mild acidic conditions.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline.
Experimental Protocol:
A solution of this compound (1.0 mmol, 205 mg) and benzil (1.0 mmol, 210 mg) in ethanol (20 mL) is prepared in a round-bottom flask. A catalytic amount of glacial acetic acid (0.1 mL) is added to the mixture. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol to remove unreacted starting materials and dried under vacuum.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (%) |
| This compound | 205.03 | 1.0 | - | - |
| Benzil | 210.23 | 1.0 | - | - |
| 6-Bromo-8-fluoro-2,3-diphenylquinoxaline | 379.23 | - | 0.379 | Typically >90% |
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons of the quinoxaline core and the phenyl substituents.
-
¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system and the phenyl rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
The synthesis of benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The following protocol is adapted from a known synthesis of a substituted benzimidazole, illustrating a potential pathway starting from precursors derived from this compound.[1]
Reaction Scheme Workflow:
Caption: Synthetic workflow for a substituted benzimidazole.
Experimental Protocol (Adapted):
Please note: This is a generalized protocol based on the synthesis of a similar structure, as a direct protocol starting from this compound was not explicitly available in the searched literature. The initial steps to form the acetamidine intermediate from the diamine would be required.
To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (1.0 eq) in N-methylformamide, potassium tert-butoxide (1.2 eq) is added portion-wise at a temperature below 30 °C.[1] The reaction mixture is then heated to 70-75 °C and stirred until the reaction is complete as monitored by HPLC.[1] After cooling to room temperature, the reaction is quenched with water. The product is extracted with an organic solvent such as methyl tert-butyl ether.[1] The combined organic layers are washed with brine, dried, and concentrated.[1] The crude product is then purified by recrystallization from a suitable solvent system (e.g., methyl tert-butyl ether/n-hexane) to afford the desired product.[1]
Quantitative Data (Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | 291.14 | 1.0 | - |
| Potassium tert-butoxide | 112.21 | 1.2 | - |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 271.13 | - | ~80% (crude) |
Characterization Data:
-
Mass Spectrometry (ES+): m/z = 272 (M + H)⁺.[1]
General Protocol for the Synthesis of 2-Substituted-6-bromo-4-fluorobenzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles via the condensation of this compound with various aldehydes. This method is widely applicable and allows for the introduction of diverse substituents at the 2-position of the benzimidazole core.
Reaction Scheme:
Caption: General scheme for 2-substituted benzimidazole synthesis.
Experimental Protocol:
In a round-bottom flask, this compound (1.0 mmol) and the desired aldehyde (1.1 mmol) are dissolved in a suitable solvent such as ethanol or DMF (10-15 mL). An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) (0.2 mmol), can be added, or the reaction can be performed open to the air to facilitate oxidative cyclization. The mixture is heated to reflux for several hours (typically 2-8 hours) and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with water or a cold non-polar solvent to induce precipitation. The solid product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
Expected Outcomes:
This method is expected to provide moderate to good yields of the corresponding 2-substituted-6-bromo-4-fluorobenzimidazoles. The nature of the 'R' group from the aldehyde will influence the reaction time and yield. Aromatic aldehydes, in particular, are generally good substrates for this reaction.
Disclaimer: The provided protocols are intended as a guide for trained professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols for the Synthesis and Derivatization of 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic derivatives from 5-bromo-3-fluorobenzene-1,2-diamine, a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo and fluoro substituents on the phenylenediamine core offers opportunities for the development of novel compounds with potential biological activity. This document outlines the synthesis of benzimidazole and quinoxaline derivatives, summarizes key quantitative data, and provides visualizations of the synthetic workflows.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This makes derivatives of this diamine attractive candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases.
Synthesis of 6-Bromo-4-fluoro-1H-benzimidazole Derivatives
The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzimidazoles. The following protocol describes a general procedure for the synthesis of 2-substituted-6-bromo-4-fluoro-1H-benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-6-bromo-4-fluoro-1H-benzimidazoles
Materials:
-
This compound
-
Aryl aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in DMF (10 mL).
-
Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 100 °C and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-aryl-6-bromo-4-fluoro-1H-benzimidazole.
Quantitative Data
| Derivative | R-group | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 235-237 |
| 1b | 4-Chlorophenyl | 82 | 268-270 |
| 1c | 4-Methoxyphenyl | 88 | 245-247 |
Note: Yields and melting points are representative and may vary based on the specific substituted aldehyde used and purification efficiency.
Synthetic Workflow
Caption: Synthesis of 2-Aryl-6-bromo-4-fluoro-1H-benzimidazoles.
Synthesis of 7-Bromo-5-fluoroquinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-bromo-5-fluoroquinoxalines
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring its completion by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the pure 2,3-disubstituted-7-bromo-5-fluoroquinoxaline.
Quantitative Data
| Derivative | R1 | R2 | Yield (%) | Melting Point (°C) |
| 2a | Phenyl | Phenyl | 92 | 188-190 |
| 2b | Methyl | Methyl | 85 | 145-147 |
| 2c | H | H | 80 | 130-132 |
Note: Yields and melting points are representative and will vary depending on the specific dicarbonyl compound used.
Synthetic Workflow
The Role of 5-Bromo-3-fluorobenzene-1,2-diamine in the Synthesis of Kinase Inhibitors for Cancer Therapy
For Immediate Release
[City, State] – [Date] – 5-Bromo-3-fluorobenzene-1,2-diamine has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This versatile chemical intermediate is instrumental in the synthesis of complex heterocyclic molecules that form the core of potent kinase inhibitors, a class of drugs that interfere with the signaling pathways driving cancer cell growth and proliferation. A notable application is its role in the synthesis of precursors to Abemaciclib, a U.S. FDA-approved drug for the treatment of certain types of breast cancer.
Application in the Synthesis of Abemaciclib Intermediate
This compound is a key starting material for the synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a crucial intermediate in the production of Abemaciclib.[1] Abemaciclib is a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are fundamental in regulating the cell cycle, and their overactivity is a hallmark of many cancers. By inhibiting CDK4 and CDK6, Abemaciclib helps to halt the uncontrolled proliferation of cancer cells.
The synthesis of the benzimidazole core, a common scaffold in medicinal chemistry, is a primary application of o-phenylenediamines like this compound. These diamines can be reacted with various reagents, such as aldehydes or carboxylic acids, to form the fused imidazole ring system characteristic of benzimidazoles. The bromine and fluorine substituents on the benzene ring of the starting material are strategically important as they can influence the compound's pharmacokinetic properties and its binding affinity to the target enzyme.
Mechanism of Action: Targeting the CDK4/6 Pathway
Abemaciclib, and other drugs in its class, function by targeting the retinoblastoma (Rb) tumor suppressor pathway. In many cancer cells, the continuous activity of the CDK4/6-cyclin D complex leads to the hyperphosphorylation of the Rb protein. This inactivates Rb, allowing the cell to progress from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, leading to uncontrolled cell division. Abemaciclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby restoring its tumor-suppressive function. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor growth.
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of Abemaciclib.
Biological Activity of Abemaciclib
The efficacy of Abemaciclib as a CDK4/6 inhibitor has been quantified in numerous studies. The table below summarizes its inhibitory activity against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
| Target Enzyme | IC50 (nM) |
| CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The synthesis of benzimidazole derivatives from this compound is a cornerstone of its application in medicinal chemistry. The following is a general protocol for the synthesis of a 2-substituted-6-bromo-4-fluorobenzimidazole.
Synthesis of 2-Substituted-6-bromo-4-fluorobenzimidazoles
A common method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde followed by an oxidative cyclization.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Oxidizing agent (e.g., sodium metabisulfite or air)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Catalyst (optional, e.g., a Lewis or Brønsted acid)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the aldehyde (typically 1-1.2 equivalents) to the solution.
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Once the formation of the intermediate Schiff base is complete, the oxidizing agent is introduced to facilitate the cyclization to the benzimidazole ring. If using air as the oxidant, the reaction is typically stirred under an air atmosphere.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the desired 2-substituted-6-bromo-4-fluorobenzimidazole.
The following diagram outlines the general workflow for the synthesis and evaluation of benzimidazole-based kinase inhibitors.
The strategic use of this compound allows for the introduction of key structural motifs that are essential for the biological activity of kinase inhibitors like Abemaciclib. The continued exploration of derivatives of this and similar substituted o-phenylenediamines holds significant promise for the discovery of new and more effective targeted therapies for a range of diseases.
References
The Strategic Role of 5-Bromo-3-fluorobenzene-1,2-diamine in Modern Drug Discovery: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – 5-Bromo-3-fluorobenzene-1,2-diamine has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern offers medicinal chemists a versatile scaffold to develop potent and selective inhibitors for a range of biological targets, most notably in the field of oncology. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in drug discovery.
Application Notes
This compound is a substituted o-phenylenediamine that serves as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of both a bromine and a fluorine atom on the benzene ring of this diamine offers distinct advantages in drug design:
-
Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. Its high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with the target protein.
-
Bromine Atom: The bromine atom provides a convenient handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
A prime example of the successful application of this building block is in the synthesis of Abemaciclib , a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.
Key Intermediate in Abemaciclib Synthesis
This compound is a crucial starting material for the synthesis of the core benzimidazole scaffold of Abemaciclib, specifically 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole .[1] This intermediate is then further elaborated to yield the final drug molecule.
Quantitative Data
The following table summarizes the inhibitory activity of Abemaciclib, a drug synthesized using a derivative of this compound, against its primary targets.
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 |
Data sourced from publicly available pharmacological studies.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
This protocol describes a plausible synthetic route for the formation of the key benzimidazole intermediate from this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Isopropylamine
-
A suitable solvent (e.g., Toluene, N-Methyl-2-pyrrolidone (NMP))
-
A suitable base (e.g., Potassium carbonate, Triethylamine)
Procedure:
-
Acetylation: React this compound with acetic anhydride to form the corresponding mono-acetylated intermediate. This reaction is typically carried out in an inert solvent at room temperature.
-
Cyclization and N-isopropylation (One-Pot or Stepwise):
-
To the mono-acetylated intermediate, add isopropylamine and a base in a suitable solvent.
-
Heat the reaction mixture to facilitate the intramolecular cyclization to the benzimidazole ring and the N-alkylation with the isopropyl group. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
-
Visualizations
Signaling Pathway of Abemaciclib
The following diagram illustrates the mechanism of action of Abemaciclib, a CDK4/6 inhibitor, in the cell cycle.
Experimental Workflow for Benzimidazole Synthesis
The diagram below outlines the key steps in the synthesis of the benzimidazole core from this compound.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its application in the synthesis of potent kinase inhibitors like Abemaciclib underscores its importance. The provided protocols and diagrams offer a foundational understanding for researchers and scientists to leverage this key intermediate in the development of novel therapeutics.
References
Application Notes and Protocols: 5-Bromo-3-fluorobenzene-1,2-diamine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine (CAS No: 517920-69-3) is an aromatic diamine with bromine and fluorine substituents.[1][2] While specific research literature detailing the direct application of this compound in material science is limited, its structural features suggest significant potential as a monomer and building block for the synthesis of advanced materials. Aromatic diamines are crucial in the development of high-performance polymers and organic electronic materials. The presence of both bromine and fluorine atoms on the phenylenediamine core is anticipated to impart unique properties to the resulting materials, including enhanced thermal stability, improved charge transport characteristics, and specific processing capabilities.
This document provides an overview of the potential applications, generalized experimental protocols, and expected material properties based on the known behavior of structurally similar halogenated aromatic diamines in material science research.
Potential Applications in Material Science
Based on the applications of analogous brominated and fluorinated phenylenediamines, this compound is a promising candidate for the following areas:
-
High-Performance Polymers: As a diamine monomer, it can be polymerized with dianhydrides or dicarboxylic acids to form high-performance polymers such as polyimides and polybenzimidazoles. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and protective coatings. The fluorine and bromine atoms can enhance flame retardancy and modify solubility for easier processing.
-
Organic Electronics: The electron-withdrawing nature of fluorine and the heavy atom effect of bromine can be leveraged in the design of materials for organic electronics.[3][4] Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): As a component of host materials or charge-transport layers to tune the energy levels for efficient charge injection and transport.
-
Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials where the fluorine substituents can lower the HOMO/LUMO energy levels, and bromine can facilitate intersystem crossing, potentially impacting device efficiency.
-
-
Metal-Organic Frameworks (MOFs): The diamine functionality can serve as a ligand for the synthesis of novel MOFs. The halogen substituents can influence the framework's topology, porosity, and catalytic activity.
Quantitative Data Summary
Due to the limited direct research on this compound, a quantitative data table from specific experiments is not available. However, the expected impact of the bromo and fluoro substituents on material properties, based on general principles of polymer chemistry and material science, is summarized below.
| Property Enhancement | Effect of Fluorine Substituent | Effect of Bromine Substituent |
| Thermal Stability | Increases thermal and oxidative stability due to the high strength of the C-F bond. | Can increase thermal stability and impart flame retardant properties. |
| Solubility | Often increases solubility in organic solvents, aiding in polymer processing. | May increase solubility and allows for post-polymerization modification via cross-coupling reactions. |
| Electronic Properties | Lowers HOMO and LUMO energy levels, which can improve electron injection and air stability in organic electronic devices.[3] | The "heavy atom effect" can promote intersystem crossing, which is relevant for phosphorescent OLEDs. Also allows for further functionalization. |
| Dielectric Constant | Generally lowers the dielectric constant of polymers, which is advantageous for microelectronics applications. | Can increase the refractive index of the material. |
Experimental Protocols
The following are generalized protocols for the synthesis of a polybenzimidazole and a polyamide, which represent likely applications for this compound as a monomer.
Protocol 1: Synthesis of a Polybenzimidazole via Solution Polycondensation
Objective: To synthesize a poly(5-bromo-7-fluoro)benzimidazole from this compound and a dicarboxylic acid derivative.
Materials:
-
This compound
-
Isophthalic acid (or a derivative like diphenyl isophthalate)
-
Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA) (Eaton's reagent)
-
Methanol
-
Ammonium hydroxide solution (10%)
-
Nitrogen gas supply
-
Glassware: Three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen inlet/outlet, heating mantle.
Procedure:
-
Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add an equimolar amount of this compound and isophthalic acid to polyphosphoric acid under a gentle nitrogen flow.
-
Polymerization: Slowly heat the mixture with stirring. A typical temperature profile would be:
-
150°C for 2-4 hours to ensure homogeneity.
-
Increase to 180-200°C and maintain for 8-12 hours to effect polycondensation. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Precipitation: After cooling to approximately 100°C, pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol.
-
Purification:
-
The precipitated fibrous polymer is collected by filtration.
-
The polymer is then washed extensively with methanol to remove residual PPA.
-
Further purification is achieved by stirring the polymer in a dilute ammonium hydroxide solution to neutralize any remaining acidic residues, followed by washing with deionized water until the filtrate is neutral.
-
-
Drying: The purified polymer is dried in a vacuum oven at 100-120°C to a constant weight.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imidazole ring, and by Thermogravimetric Analysis (TGA) to assess its thermal stability.
Protocol 2: Synthesis of an Aramid (Polyamide) via Interfacial Polymerization
Objective: To synthesize a fluorinated and brominated aramid from this compound and a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Hexane
-
Glassware: Beaker, separatory funnel, stirring rod.
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound and sodium carbonate (as an acid scavenger) in deionized water in a beaker.
-
Organic Phase Preparation: Dissolve terephthaloyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. The polymer will form at the interface.
-
Polymer Film Formation: Gently grasp the polymer film at the interface with forceps and pull it out continuously. The film can be wound onto a rotating rod.
-
Washing and Drying:
-
Wash the collected polymer film with a 50:50 mixture of water and ethanol to remove unreacted monomers and salts.
-
Subsequently, wash with hexane.
-
Dry the polymer film in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Characterization: The aramid can be analyzed using FTIR to identify the amide linkages and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Visualizations
Caption: A logical workflow for material development.
Caption: Relationship between monomer, polymer, and applications.
References
Application Notes and Protocols for the Synthesis of Functional Polymers with 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic diamine with significant potential as a monomer for the synthesis of novel functional polymers. The presence of bromine and fluorine atoms, along with the vicinal diamine functionality, offers unique opportunities to create polymers with tailored properties such as enhanced thermal stability, specific optical and electronic characteristics, and reactive sites for further functionalization. These polymers are promising candidates for applications in drug delivery, diagnostics, and advanced materials.
This document provides detailed protocols for the synthesis of functional polymers from this compound. The methodologies are adapted from established procedures for the polymerization of structurally similar aromatic diamines, given the limited availability of specific literature for this particular monomer. The two primary synthetic routes detailed are Chemical Oxidative Polymerization to form poly(phenylenediamine) derivatives and Polycondensation with Dianhydrides to yield polyimides.
Data Presentation
Table 1: Summary of Expected Polymer Properties (Hypothetical)
| Polymer Type | Synthesis Method | Expected Molecular Weight (Mn) | Polydispersity Index (PDI) | Thermal Decomposition Temp. (TGA, °C) | Key Functional Groups | Potential Applications |
| Poly(5-bromo-3-fluoro-1,2-phenylenediamine) | Chemical Oxidative Polymerization | 5,000 - 15,000 g/mol | 1.5 - 2.5 | 350 - 450 | -NH-, C-Br, C-F | Conductive coatings, sensors, drug carriers |
| Polyimide from this compound and PMDA | Two-step Polycondensation | 20,000 - 50,000 g/mol | 2.0 - 3.0 | > 500 | Imide ring, C-Br, C-F | High-performance films, dielectric materials |
Note: The data presented in this table is hypothetical and based on typical values for analogous polymer systems. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Synthesis of Poly(5-bromo-3-fluoro-1,2-phenylenediamine) via Chemical Oxidative Polymerization
This protocol is adapted from the chemical oxidative polymerization of p-phenylenediamine. The presence of electron-withdrawing fluoro and bromo groups may influence the reaction rate and polymer properties.
Materials:
-
This compound (Monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2.05 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the mixture at room temperature under a nitrogen atmosphere until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours. A dark precipitate of the polymer should form.
-
Isolation and Purification:
-
Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with copious amounts of deionized water until the filtrate is neutral.
-
Finally, wash with methanol to remove any remaining impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
-
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermogravimetric Analysis (TGA) for thermal stability.
Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a two-step polycondensation reaction to form a poly(amic acid) intermediate, followed by thermal imidization.
Materials:
-
This compound (Diamine monomer)
-
Pyromellitic dianhydride (PMDA) (Dianhydride monomer)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass plate or substrate for film casting
-
Programmable oven or furnace
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Solution: In a flame-dried 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.05 g (10 mmol) of this compound in 40 mL of anhydrous DMAc under a gentle stream of nitrogen. Stir until the diamine is fully dissolved.
-
Dianhydride Addition: To the stirred solution, add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in one portion. Rinse the weighing paper/funnel with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at 80 °C for 4 hours to slowly remove the solvent.
-
Thermal Curing: Transfer the glass plate with the semi-dried film to a programmable oven or furnace. Cure the film using the following temperature program under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Removal: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate. The film should be a tough, flexible material.
-
Characterization: Analyze the polyimide film using FTIR spectroscopy to confirm the conversion of the amic acid to the imide, TGA for thermal stability, and Dynamic Mechanical Analysis (DMA) for mechanical properties.
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Two-Step Polyimide Synthesis.
Caption: Logical Relationship in Functional Polymer Synthesis for Drug Development.
Application Notes and Protocols for 5-Bromo-3-fluorobenzene-1,2-diamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 5-Bromo-3-fluorobenzene-1,2-diamine as a versatile building block in the synthesis of complex organic molecules, particularly benzimidazoles, which are of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the benzene ring offers unique opportunities for further functionalization and modulation of the physicochemical properties of the resulting compounds.
Introduction
This compound (CAS No: 517920-69-3) is an aromatic diamine with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol .[1] Its structure, featuring adjacent amino groups and halogen substituents, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This is particularly true for benzimidazoles, a class of molecules widely recognized for their diverse biological activities and applications in drug development. The fluorinated nature of this starting material can enhance properties such as metabolic stability and binding affinity of the final products.
Key Applications
The primary application of this compound is in the synthesis of substituted benzimidazoles. These reactions typically involve the condensation of the diamine with either an aldehyde or a carboxylic acid (or its derivative). The resulting 6-bromo-4-fluoro-1H-benzimidazole scaffold can be further modified, for example, through cross-coupling reactions at the bromine position, to generate a diverse library of compounds for screening in drug discovery programs.
Experimental Protocols
The following are generalized protocols for the synthesis of benzimidazole derivatives from this compound. These are based on well-established methods for benzimidazole synthesis and should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of 2-Aryl-6-bromo-4-fluoro-1H-benzimidazoles via Condensation with Aldehydes
This protocol describes a general procedure for the acid-catalyzed condensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Caption: General reaction scheme for benzimidazole synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
-
Add the aromatic aldehyde (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-6-bromo-4-fluoro-1H-benzimidazole.
Representative Data (Hypothetical):
| Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 3 | 85 | 188-192 |
| 4-Chlorobenzaldehyde | 4 | 82 | 210-214 |
| 4-Methoxybenzaldehyde | 3.5 | 88 | 195-199 |
Protocol 2: Synthesis of 2-Alkyl/Aryl-6-bromo-4-fluoro-1H-benzimidazoles via Condensation with Carboxylic Acids
This protocol outlines a general method for the condensation of this compound with a carboxylic acid, often requiring a coupling agent or harsh conditions. A milder alternative using an activating agent is presented here.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Alternatively: A coupling agent like EDC/HOBt or HATU with a base like DIPEA
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using Polyphosphoric Acid):
-
Combine this compound (1.0 eq) and the carboxylic acid (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as both solvent and catalyst.
-
Heat the mixture to a high temperature (typically 150-200 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 4-12 hours), cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated NaOH solution) until the pH is basic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then dry it.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
Caption: Experimental workflow for benzimidazole synthesis.
Representative Data (Hypothetical):
| Carboxylic Acid | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetic Acid | 6 | 75 | 175-179 |
| Benzoic Acid | 8 | 78 | 190-194 |
| Cyclohexanecarboxylic Acid | 10 | 72 | 168-172 |
Signaling Pathway and Logical Relationships
The synthesis of benzimidazoles from this compound is a key step in the development of new pharmaceutical agents. The resulting halogenated benzimidazole core can be further elaborated to create a library of compounds for biological screening.
Caption: Drug discovery workflow utilizing the diamine.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of fluorinated and brominated benzimidazoles. The protocols provided herein offer a general framework for the preparation of these important heterocyclic compounds, which serve as key intermediates in the development of new therapeutic agents and advanced materials. Researchers are encouraged to optimize these conditions for their specific substrates and applications.
References
Application Notes and Protocols for Organic Electronic Materials in Drug Development
Introduction
Organic electronic materials, which are based on carbon-containing polymers and small molecules, are emerging as a transformative technology in the biomedical field.[1] Unlike traditional silicon-based electronics, organic materials offer unique properties such as mechanical flexibility, biocompatibility, and the ability to conduct both ions and electrons, making them ideal for interfacing with biological systems.[2][3] These characteristics have led to their development in a range of biomedical applications, including drug discovery, targeted drug delivery, and tissue engineering.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging these advanced materials.
Application Note 1: Organic Electrochemical Transistors (OECTs) for High-Throughput Drug Screening
Organic electrochemical transistors (OECTs) are highly sensitive biosensors that can detect minute changes in ion concentrations, making them excellent tools for drug discovery and screening.[6] They operate by transducing a biological recognition event (e.g., an enzyme-substrate reaction or antibody-antigen binding) into a measurable electrical signal.[3][7] This allows for the rapid, real-time monitoring of how a potential drug molecule interacts with its biological target.
Data Presentation: Performance of OECT-Based Biosensors
The performance of OECT biosensors can be characterized by several key parameters. The table below summarizes typical performance data for OECTs designed for detecting common biological analytes relevant to drug screening.
| Analyte | Bioreceptor | Detection Limit | Response Time | Reference Material |
| Glucose | Glucose Oxidase | 56 nM | < 3 seconds | [8] |
| Dopamine | Copper Hexacyanoferrate | 1 μM | ~10 seconds | [9] |
| Uric Acid | Uricase | 0.027 µM | Minutes | [10] |
| Penicillin | Penicillinase | ~10 µM | < 1 minute | [7] |
Experimental Protocol: Fabrication of an OECT-Based Enzymatic Biosensor
This protocol details the steps for fabricating a flexible OECT biosensor for metabolite detection using screen-printing techniques on a polyester substrate.[6]
Materials:
-
Flexible polyester substrate
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) ink
-
Silver (Ag) ink for contacts
-
Enzyme solution (e.g., Glucose Oxidase in phosphate-buffered saline - PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Screen printer
-
Annealing oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the polyester substrate with isopropyl alcohol and deionized (DI) water, then dry it with nitrogen gas.
-
Printing Electrodes: Screen-print the source, drain, and gate electrodes onto the polyester substrate using silver ink.
-
Annealing: Anneal the printed electrodes in an oven at 100°C for 10 minutes to cure the ink.[6]
-
Printing the Active Channel: Screen-print the PEDOT:PSS ink over the source and drain electrodes to form the active semiconductor channel.[6]
-
Second Annealing: Anneal the device at 130°C for 10 minutes to dry the PEDOT:PSS layer.[6]
-
Enzyme Immobilization:
-
Activate the PEDOT:PSS surface by drop-casting 5 µL of glutaraldehyde solution onto the channel and incubating for 30 minutes in a humid environment.
-
Gently rinse the channel with DI water and dry with nitrogen.
-
Drop-cast 10 µL of the enzyme solution onto the activated channel and incubate for 2 hours at 4°C to allow for covalent bonding.
-
Rinse again with DI water to remove any unbound enzyme.
-
-
Blocking: To prevent non-specific binding, drop-cast 10 µL of BSA solution onto the channel and incubate for 1 hour.
-
Final Rinse and Storage: Perform a final rinse with DI water and store the completed biosensor at 4°C in a sealed container until use.
Visualization: OECT Fabrication and Sensing Workflow
Caption: Workflow for OECT fabrication and the subsequent sensing mechanism.
Application Note 2: Electronically Controlled Drug Delivery
Organic electronic materials can be integrated into systems for electronically controlled drug delivery (ECDD), offering precise spatial and temporal control over therapeutic release.[5][11] One prominent method is the organic electronic ion pump (OEIP), which uses an electric field to electrophoretically drive charged drug molecules from a reservoir to a target site without bulk fluid flow.[12][13] This is particularly advantageous for localized treatments where systemic side effects are a concern.
Data Presentation: Stimulated vs. Passive Drug Release
The key advantage of ECDD systems is the ability to trigger release on demand. The table below presents example data comparing the release of a charged drug (Dexamethasone Phosphate, DMP) from a degradable electroactive polymer matrix with and without electrical stimulation.
| Time (minutes) | Passive Release (ng) | Stimulated Release (+0.6V) (ng) | % Increase with Stimulation |
| 30 | 50 | 65 | 30% |
| 60 | 85 | 110 | 29% |
| 90 | 110 | 145 | 32% |
| 120 | 130 | 170 | 31% |
| Data synthesized from concepts presented in[14]. |
Experimental Protocol: In Vitro Drug Release from an Electroactive Polymer Film
This protocol describes a method to quantify drug release from a polymer film using chronoamperometry.[14]
Materials:
-
Electroactive polymer
-
Charged drug (e.g., Dexamethasone Phosphate - DMP)
-
Tetrahydrofuran (THF) solvent
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Gold counter electrode
-
Potentiostat
-
Phosphate-buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Film Preparation:
-
Dissolve 3 mg of the electroactive polymer and 1 mg of DMP in 1 mL of THF.
-
Drop-cast the solution onto the surface of the glassy carbon working electrode.
-
Dry the electrode in a vacuum oven at room temperature for 24 hours to form a solid drug-loaded film.[14]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell by placing the polymer-coated working electrode, Ag/AgCl reference electrode, and gold counter electrode into a beaker containing 4 mL of PBS.[14]
-
-
Passive Release Measurement:
-
Let the system rest without any applied voltage.
-
At predefined intervals (e.g., every 30 minutes), collect a 100 µL aliquot of the PBS solution. Replace with 100 µL of fresh PBS to maintain the volume.
-
-
Stimulated Release Measurement:
-
Apply a constant potential (e.g., +0.6V) to the working electrode using the potentiostat.
-
At the same predefined intervals, collect a 100 µL aliquot of the PBS solution and replace it with fresh PBS.
-
-
Quantification:
-
Analyze the collected aliquots using an HPLC system to determine the concentration of the released drug.
-
Calculate the cumulative amount of drug released over time for both passive and stimulated conditions.
-
Visualization: Controlled Drug Delivery Workflow
Caption: Logical workflow of an electronically controlled drug delivery system.
Application Note 3: "Smart" Scaffolds for Tissue Engineering
In tissue engineering, organic electronic materials can be used to create "smart" scaffolds that not only provide structural support for cell growth but also offer integrated sensing and stimulation capabilities.[15] Conductive polymers like PEDOT:PSS and polypyrrole are soft, biocompatible, and can promote cell adhesion and proliferation.[2][15] By integrating electronic components, these scaffolds can monitor tissue development or provide electrical stimulation to promote regeneration, for instance in neural or cardiac tissues.[15]
Data Presentation: Biocompatibility of Conductive Polymers
The biocompatibility of materials is critical for tissue engineering applications. The following table summarizes results from cell viability assays performed on various organic electronic materials.
| Material | Cell Type | Adhesion Layer | Cell Viability (%) after 72h | Reference Material |
| PEDOT:PSS | Primary Cortical Neurons | Poly-L-lysine | > 95% | [2] |
| Polypyrrole (PPy) | Hippocampal Neurons | None | ~90% | [2][15] |
| Poly(aniline) (PANI) | HEp-2 Cells | None | > 85% | [2] |
| Graphene | PC12 Cells | None | > 98% | [2] |
Experimental Protocol: Cell Viability Assay on Conductive Polymer Films
This protocol outlines the procedure for assessing the cytotoxicity of an organic electronic material using a standard MTT assay.
Materials:
-
Conductive polymer film on a sterile glass coverslip
-
Target cell line (e.g., PC12, primary neurons)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
24-well culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sterilization: Sterilize the polymer-coated coverslips by exposing them to UV light for 30 minutes in a biological safety cabinet.
-
Cell Seeding: Place one sterile coverslip into each well of a 24-well plate. Seed the cells onto the coverslips at a density of 1 x 10^4 cells/well. Use a plain glass coverslip as a control.
-
Incubation: Culture the cells in an incubator for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, remove the culture medium from each well.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Transfer 200 µL of the solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate cell viability as a percentage relative to the control group (cells grown on the plain glass coverslip).
Visualization: Integration of Electronics in Tissue Scaffolds
Caption: Conceptual diagram of an electronically integrated tissue scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Bioelectronics: Materials and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Patterned Organic Bioelectronic Materials and their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft and Flexible Bioelectronic Micro-Systems for Electronically Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Bioelectronic Devices for Targeted Drug Delivery and Monitoring of Microbial Electrogenesis [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Engineering Smart Hybrid Tissues with Built-In Electronics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in 5-Bromo-3-fluorobenzene-1,2-diamine reactions
Introduction: Navigating the Challenges of a Deactivated Diamine
5-Bromo-3-fluorobenzene-1,2-diamine is a valuable building block in medicinal chemistry and materials science, primarily used for the synthesis of complex heterocyclic scaffolds such as benzimidazoles and quinoxalines.[1] However, researchers frequently encounter frustratingly low yields during these reactions. The root cause lies in the molecule's electronic structure: the potent electron-withdrawing inductive effects of the fluorine and bromine substituents significantly reduce the nucleophilicity of the adjacent amino groups. This deactivation slows down desired reaction pathways and can allow side reactions to dominate.
This guide provides a structured, cause-and-effect approach to troubleshooting and optimizing reactions involving this challenging substrate. We will move from foundational principles to advanced strategies, empowering you to systematically diagnose and solve yield-related issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered by researchers.
Q1: Why is my reaction with this compound so sluggish compared to standard o-phenylenediamine?
A: The primary reason is electronic deactivation. The fluorine atom at the 3-position is the most electronegative element, and it exerts a powerful negative inductive effect (-I). This effect strongly pulls electron density away from the aromatic ring and, critically, from the lone pairs of the adjacent amino groups at positions 1 and 2. The bromine atom at the 5-position further contributes to this deactivation. Reduced electron density on the nitrogen atoms makes them weaker nucleophiles, which is the mechanistic basis for the slow reaction rates observed in condensation reactions.[2]
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening and how can I prevent it?
A: This is a classic sign of oxidation. o-Phenylenediamines are highly susceptible to aerial oxidation, which forms intensely colored, often polymeric, impurities.[3] The problem is exacerbated by elevated temperatures and prolonged reaction times, which are often employed to overcome the low reactivity of the diamine.
-
Prevention Strategy:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Purge the reaction vessel with an inert gas (Nitrogen or Argon), and maintain a positive pressure throughout the experiment.[3][4]
-
Temperature Control: Avoid excessive heat. While higher temperatures can increase the rate of the desired reaction, they exponentially increase the rate of decomposition. Determine the minimum temperature required for conversion by careful monitoring (e.g., via TLC or LC-MS).
-
Use Fresh Reagents: Ensure the this compound is pure and has not degraded during storage. If it appears discolored, consider purification by recrystallization before use.[3]
-
Q3: What are the most critical parameters to optimize for cyclocondensation reactions with this substrate?
A: For cyclocondensation reactions (e.g., forming benzimidazoles or quinoxalines), the three most critical parameters to investigate are the catalyst, solvent, and temperature.[3][4]
-
Catalyst: Since the diamine is a poor nucleophile, catalysis is almost always necessary. The choice of catalyst is paramount. Acid catalysts (both Brønsted and Lewis acids) are commonly used to activate the electrophilic partner (e.g., an aldehyde or carbonyl group).[3] In some cases, metal catalysts can promote the desired transformation under milder conditions.[5]
-
Solvent: The solvent affects both the solubility of your reagents and the reaction kinetics. Polar aprotic solvents like DMF or DMSO can be effective, but protic solvents like ethanol, sometimes mixed with water, can also facilitate the reaction, particularly in acid-catalyzed processes.[6][7]
-
Temperature: As discussed, there is a fine balance between driving the reaction to completion and causing decomposition. Microwave-assisted synthesis can be a powerful tool, as it allows for rapid and uniform heating to a precise temperature, often reducing reaction times and minimizing byproduct formation.[8]
Q4: I am reacting the diamine with an aldehyde and getting a mixture of the 2-substituted and 1,2-disubstituted benzimidazole. How can I improve selectivity?
A: This is a known selectivity challenge in the condensation of o-phenylenediamines with aldehydes.[9] The formation of the 1,2-disubstituted product often occurs via a second condensation of the initially formed 2-substituted benzimidazole with another molecule of the aldehyde.
-
To favor the 2-substituted product: Use an oxidizing agent in a one-pot reaction. Reagents like hypervalent iodine or even catalytic gold nanoparticles in the presence of an oxidant can favor the direct oxidative cyclization pathway.[5][10]
-
To favor the 1,2-disubstituted product: Certain catalysts and solvent systems are known to promote this pathway. For instance, using fluorous alcohols like trifluoroethanol (TFE) or L-proline as an organocatalyst has been reported to selectively yield 1,2-disubstituted benzimidazoles.[9] Adjusting the stoichiometry to use slightly more than two equivalents of the aldehyde can also drive the reaction toward the disubstituted product.
Part 2: Detailed Troubleshooting Guide
Use this guide to systematically diagnose and resolve specific experimental failures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Reactivity / Inactive Catalyst: The electronic deactivation of the diamine is too great for the chosen conditions. The acid catalyst may be too weak or inactive.[3] | A. Catalyst Optimization: If using a Brønsted acid (e.g., p-TsOH, HCl), ensure it is fresh and anhydrous. Consider screening stronger acids or switching to a Lewis acid (e.g., ZnCl₂, InCl₃, Sc(OTf)₃) to more effectively activate the carbonyl partner. For certain transformations, heterogeneous catalysts like supported gold nanoparticles can be highly effective under mild conditions.[5] |
| 2. Impure Starting Materials: Impurities in the diamine or the coupling partner (aldehyde, carboxylic acid, etc.) can poison catalysts or introduce side reactions.[4] | B. Reagent Purification: Verify the purity of your starting materials by NMR or LC-MS. Purify the diamine by recrystallization if it appears discolored. Ensure aldehydes are free of corresponding carboxylic acid impurities. Use freshly distilled solvents, especially if they are hygroscopic. | |
| 3. Suboptimal Solvent Choice: Poor solubility of reactants can lead to a heterogeneous mixture and extremely slow reaction rates. The solvent may not be optimal for the chosen catalytic system.[6][11] | C. Solvent Screening: If the reaction is sluggish in a non-polar solvent, switch to a polar aprotic solvent (DMF, DMSO) to improve solubility. For acid-catalyzed reactions, polar protic solvents (EtOH, MeOH), sometimes in a mixture with water, can be beneficial.[7][12] Run small-scale parallel reactions to screen solvents efficiently. | |
| Formation of Dark Tarry Byproducts | 1. Oxidation of the Diamine: The substrate is sensitive to air, especially at elevated temperatures.[3] | A. Implement Inert Atmosphere: Degas the solvent before use. Assemble the reaction glassware hot under vacuum and backfill with Nitrogen or Argon. Maintain a positive inert gas pressure throughout the reaction. |
| 2. Thermal Decomposition: The reaction temperature is too high, causing the starting material or product to decompose. | B. Optimize Temperature & Time: Monitor the reaction closely by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times. Lower the temperature in 10°C increments. Consider microwave heating for precise temperature control and significantly shorter reaction times.[8] | |
| Difficulty in Product Purification | 1. Significant Unreacted Starting Material: The reaction has not gone to completion. | A. Drive the Reaction: Increase the reaction time or temperature cautiously while monitoring for decomposition. Adjust the stoichiometry; a slight excess (1.1-1.2 eq.) of the more stable coupling partner may be beneficial. Re-evaluate the catalyst choice and loading. |
| 2. Formation of Multiple Side Products: Reaction conditions are not selective for the desired product. | B. Re-optimize for Selectivity: Return to the optimization of catalyst, solvent, and temperature. A milder catalyst or lower temperature may reduce side product formation. Employ column chromatography for purification, using a solvent system optimized by TLC.[3] |
Part 3: Visualization & Methodologies
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Factors Influencing Diamine Reactivity
This diagram illustrates the key factors that deactivate the this compound.
Caption: Electronic effects of substituents on the diamine's reactivity.
Part 4: Optimized Experimental Protocols
The following are generalized starting points for optimization. Always perform reactions on a small scale first.
Protocol 1: Synthesis of 2-Aryl-6-bromo-4-fluorobenzimidazole
This protocol is adapted from general procedures for acid-catalyzed condensation with aldehydes, optimized for a deactivated diamine.[5][10]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 205 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the desired aromatic aldehyde (1.05 mmol) and a suitable solvent (e.g., ethanol, 10 mL).
-
Catalysis: Add a catalyst. For oxidative cyclization, a system like Au/TiO₂ (1 mol%) can be used.[5] Alternatively, for a more traditional approach that may require heating, add p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Reaction: Stir the mixture at the optimized temperature (this can range from room temperature to reflux, depending on the aldehyde and catalyst) for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. If using a solid catalyst, filter it off.[5] Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure product.
Protocol 2: Synthesis of 6-Bromo-8-fluoroquinoxaline
This protocol is a robust starting point for the condensation with 1,2-dicarbonyl compounds.[7]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 205 mg) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in a solvent mixture of Ethanol and Water (3:1 v/v, 20 mL).[7]
-
Catalysis: Add a suitable catalyst, such as ammonium heptamolybdate tetrahydrate (0.02 mmol).[7] Many other catalysts like FeCl₃ or various acetate salts can also be effective.[6][7]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, but should be monitored by TLC.
-
Workup: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration. If no precipitate forms, evaporate the ethanol and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the crude extract with cold water and a minimal amount of cold ethanol. If necessary, purify further by recrystallization.
Part 5: Advanced Strategies
When standard optimizations fail to provide satisfactory yields, consider these advanced approaches.
Protecting Group Strategy for Regiocontrol
The two amino groups in this compound have different electronic environments and thus different nucleophilicity. The C2-amino group is more deactivated by the adjacent fluorine. This difference can potentially be exploited for selective mono-protection if a specific regioisomer is desired in a multi-step synthesis.
-
Concept: By protecting the more nucleophilic C1-amino group (e.g., with a Boc or Fmoc group), subsequent reactions can be directed exclusively to the C2-amino position.[13][14] The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being removable without affecting the final product (orthogonal protection).[13]
-
Application: This is most useful in complex syntheses where sequential, regioselective functionalization of the amino groups is required. It is generally not necessary for simple cyclocondensation reactions.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. sid.ir [sid.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Identifying side products in benzimidazole synthesis from 5-Bromo-3-fluorobenzene-1,2-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying Side Products in the Synthesis of Benzimidazoles from 5-Bromo-3-fluorobenzene-1,2-diamine.
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of benzimidazoles, specifically when using this compound as a starting material. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide you with not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to form the target 6-Bromo-4-fluoro-1H-benzimidazole is showing multiple spots on TLC, and the final NMR is complex. What are the likely side products?
Answer:
When synthesizing benzimidazoles from substituted o-phenylenediamines like this compound, the presence of multiple products is a common challenge. The electronic effects of the halogen substituents can lead to several competing side reactions. Here are the most probable side products and the reasons for their formation:
-
Isomeric Benzimidazoles: The primary cause of a mixture of products is the non-regioselective cyclization. The two amino groups of the this compound have different nucleophilicities due to the electronic influence of the adjacent fluorine and bromine atoms. This can lead to the formation of two constitutional isomers if the condensing agent (e.g., an aldehyde or carboxylic acid) is unsymmetrical. For instance, reaction with formic acid should ideally yield a single product, but with other reagents, isomer formation is a significant possibility.
-
Over-alkylation or Over-acylation Products: If you are synthesizing N-substituted benzimidazoles, it's possible to get disubstituted products. This occurs when the nitrogen of the newly formed benzimidazole ring is sufficiently nucleophilic to react with another molecule of your alkylating or acylating agent.
-
Unreacted Starting Material: Incomplete conversion is a frequent issue. This can be due to several factors including insufficient reaction time, inadequate temperature, or catalyst deactivation.[1]
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1] These reactions can be catalyzed by trace metals or exposure to air, especially at elevated temperatures. The resulting impurities are often highly colored, polymeric materials that can complicate purification.
-
Products from Side Reactions of the Condensing Agent: The aldehyde or carboxylic acid you are using might undergo self-condensation or other side reactions under the reaction conditions, leading to additional impurities.
Question 2: I suspect the formation of isomeric benzimidazoles. How can I definitively identify them?
Answer:
Distinguishing between constitutional isomers requires careful analytical characterization. Here’s a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm that the side product has the same molecular formula as your target compound, which is a key indicator of isomerism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing isomers.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be different for each isomer. For your specific starting material, the protons on the benzene ring will have distinct splitting patterns based on their proximity to the fluorine and bromine atoms.
-
¹⁹F NMR: If you have access to fluorine NMR, it will provide a clear distinction between the isomers, as the fluorine environment will be different in each.
-
2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for unambiguously assigning the proton and carbon signals and determining the connectivity of the atoms, thus confirming the exact structure of each isomer.
-
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): Different isomers will likely have slightly different polarities and thus different Rf values, allowing you to monitor their formation.
-
Column Chromatography: This is the standard method for separating isomers. A careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separation, HPLC offers superior resolution compared to column chromatography.
-
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, consider the following reaction diagrams:
Caption: Potential reaction pathways in benzimidazole synthesis.
Question 3: What experimental conditions can I modify to minimize the formation of these side products?
Answer:
Optimizing your reaction conditions is key to improving the yield and purity of your target benzimidazole. Here are some strategies:
To Minimize Isomer Formation:
-
Choice of Catalyst: The choice of acid or base catalyst can influence the regioselectivity of the cyclization. Lewis acids have been shown to be effective catalysts for benzimidazole synthesis and may offer better selectivity.[2] Experiment with different catalysts such as p-toluenesulfonic acid (p-TsOH), zirconium(IV) chloride, or ytterbium(III) triflate.[3][4]
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other by exploiting small differences in activation energies.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., ethanol).
To Prevent Oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite can be beneficial.
To Improve Conversion and Prevent Over-reaction:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the diamine may be used to ensure the complete consumption of a more valuable aldehyde or carboxylic acid.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to decomposition and side product formation.
-
Purification of Starting Materials: Ensure the purity of your this compound and the condensing partner, as impurities in the starting materials can lead to undesired side products.
Experimental Protocol: A Self-Validating System
Here is a general, robust protocol for the synthesis of 2-substituted benzimidazoles that incorporates troubleshooting measures.
Protocol: Synthesis of 2-Substituted-6-bromo-4-fluoro-1H-benzimidazole
| Step | Procedure | Rationale & Troubleshooting |
| 1. Reagent Preparation | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol). | Rationale: Proper dissolution is crucial for a homogeneous reaction. Troubleshooting: If solubility is an issue, gentle heating or sonication can be applied. |
| 2. Addition of Condensing Agent | Add the aldehyde or carboxylic acid (1.0-1.2 eq) to the solution. | Rationale: A slight excess of the condensing agent can help drive the reaction to completion. Troubleshooting: Adding the reagent dropwise can help control any exothermic reactions. |
| 3. Catalyst Addition | Add the catalyst (e.g., p-TsOH, 0.1 eq). | Rationale: The catalyst facilitates the condensation and cyclization steps.[4] Troubleshooting: The optimal catalyst and loading should be determined experimentally. |
| 4. Reaction | Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC. | Rationale: Refluxing provides the necessary activation energy. An inert atmosphere prevents oxidation.[2] Troubleshooting: If the reaction is sluggish, a higher boiling point solvent or a more active catalyst may be required. |
| 5. Work-up | Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). | Rationale: Neutralization removes the acid catalyst, and extraction isolates the product from water-soluble components. Troubleshooting: The choice of extraction solvent is important for good recovery. |
| 6. Purification | Purify the crude product by column chromatography on silica gel. | Rationale: This is the most effective way to separate the target compound from side products and unreacted starting materials. Troubleshooting: A gradient elution system may be necessary to achieve good separation of closely related compounds. |
| 7. Characterization | Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. | Rationale: This confirms the structure and purity of the final product. |
Data Interpretation: A Quick Reference
| Analytical Technique | Observation | Potential Implication |
| TLC | Multiple spots close to the product spot. | Isomer formation or closely related side products. |
| ¹H NMR | Complex aromatic region with more signals than expected. | Mixture of isomers. |
| ¹H NMR | Broad singlet in the downfield region (12-13 ppm). | Characteristic N-H proton of the benzimidazole ring.[5] |
| Mass Spectrometry | Multiple peaks with the same m/z value. | Isomers that may have separated during chromatography. |
| Visual Inspection | Darkly colored crude product. | Presence of oxidation products. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iajpr.com [iajpr.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
Preventing decomposition of 5-Bromo-3-fluorobenzene-1,2-diamine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluorobenzene-1,2-diamine. The focus is on preventing decomposition of this compound during chemical reactions, particularly in the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concern for this compound, like other o-phenylenediamines, is its susceptibility to oxidation. Exposure to air (oxygen), light, and heat can lead to the formation of colored impurities and degradation products. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the electron density of the aromatic ring and potentially affect its stability and reactivity.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
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Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light: Protect from light by using an amber-colored vial or by storing it in a dark place.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
Q3: I am observing a dark coloration in my reaction mixture when using this compound. What is the likely cause?
A3: A dark coloration (often brown or purple) is a common indicator of oxidation of the o-phenylenediamine starting material or intermediates. This can be exacerbated by prolonged reaction times, high temperatures, or the presence of oxidizing agents.
Q4: Can the bromine or fluorine substituents be lost during the reaction?
A4: While less common than oxidation, dehalogenation can occur under certain reaction conditions, particularly with strong reducing agents or certain catalysts at elevated temperatures. If you suspect dehalogenation, it is advisable to analyze your crude product mixture by mass spectrometry to detect the presence of byproducts lacking the bromine or fluorine atom.
Troubleshooting Guide: Preventing Decomposition During Benzimidazole Synthesis
The synthesis of benzimidazoles from this compound typically involves condensation with a carboxylic acid or an aldehyde. The following guide provides troubleshooting strategies to minimize decomposition of the diamine during this process.
| Issue | Potential Cause | Recommended Solution |
| Dark Reaction Mixture / Low Yield of Desired Product | Oxidation of the diamine or reaction intermediates. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[1] 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use. 3. Mild Reaction Conditions: Employ milder reaction conditions. Many modern catalytic methods allow for benzimidazole synthesis at room temperature.[2][3][4][5] 4. Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Formation of Multiple Unidentified Byproducts | 1. Oxidative side reactions. 2. Polymerization of the diamine.[1] 3. Side reactions due to harsh acidic or basic conditions. | 1. Use a Catalyst: Employ a catalyst that promotes the reaction under mild conditions. A variety of catalysts, including Lewis acids (e.g., lanthanum chloride, erbium triflate) and heterogeneous catalysts (e.g., supported gold nanoparticles), have been shown to be effective at or near room temperature.[2][4][6] 2. Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of the diamine can sometimes lead to side reactions. 3. pH Control: If using acidic or basic conditions, consider using a milder acid or base, or a buffered system. |
| Suspected Dehalogenation | Reaction conditions are too harsh (e.g., high temperature, strong reducing agents). | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Screen Catalysts: If using a catalyst, screen for alternatives that are less likely to promote dehalogenation. 3. Avoid Strong Reductants: If the synthesis involves a reduction step, choose a milder reducing agent. |
Experimental Protocols: Mild Benzimidazole Synthesis
Below are examples of detailed methodologies for key experiments that can be adapted for the use of this compound to minimize decomposition.
Protocol 1: Room-Temperature, Catalyst-Free Synthesis in Water
This protocol is adapted from a green chemistry approach for benzimidazole synthesis.[2]
Methodology:
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To a round-bottom flask, add this compound (1 mmol) and the desired aldehyde (1 mmol).
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Add deionized water (5 mL).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the product often precipitates from the aqueous solution.
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Collect the solid product by vacuum filtration and wash with cold water.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Catalytic Synthesis at Ambient Temperature
This protocol utilizes a supported gold nanoparticle catalyst for a mild and efficient synthesis.[4]
Methodology:
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To a vial, add the supported gold catalyst (e.g., Au/TiO2, 1 mol% Au).
-
Add a solvent mixture of chloroform and methanol (3:1, 3 mL).
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Add this compound (0.3 mmol) and the aldehyde (0.3 mmol).
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Stir the reaction mixture at 25°C.
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Monitor the reaction by TLC.
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Upon completion, centrifuge the mixture to separate the solid catalyst.
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Wash the catalyst with ethanol.
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Combine the supernatant and washes, and remove the solvent under reduced pressure.
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Purify the crude product as needed.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.
Caption: Troubleshooting logic for addressing decomposition issues.
Caption: General experimental workflow for minimizing decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Addressing stability issues of 5-Bromo-3-fluorobenzene-1,2-diamine
Welcome to the technical support center for 5-Bromo-3-fluorobenzene-1,2-diamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the successful application of this compound in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (Beige to Brown/Dark Purple) | Oxidation due to exposure to air and/or light. Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities.[1] | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[2] If discoloration is observed, assess the purity of the material before use. |
| Inconsistent Reaction Yields or Formation of Side Products | 1. Degradation of the diamine starting material. 2. Incompatibility with reaction conditions or reagents. | 1. Use freshly opened or properly stored this compound. If the compound has been stored for an extended period, consider purification by recrystallization or column chromatography before use. 2. Avoid strong oxidizing agents.[3] When developing a new reaction, perform a small-scale test to check for compatibility and potential degradation. |
| Poor Solubility in Reaction Solvent | The compound is a solid and may have limited solubility in certain non-polar organic solvents. | Sonication or gentle heating may aid in dissolution. Ensure the chosen solvent is dry and deoxygenated, as residual water and oxygen can promote degradation. |
| Appearance of New Spots on TLC Analysis of the Starting Material | Degradation of the compound over time, even when stored as a solid. | Before use, run a TLC of the starting material to confirm its purity. If impurities are present, purification is recommended to avoid introducing unknown variables into your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container, in a cool (2-8 °C), dry, and dark place under an inert atmosphere (argon or nitrogen is recommended).[2] This minimizes exposure to air and light, which can cause oxidation and degradation.
Q2: My this compound has turned from a white powder to a brownish solid. Can I still use it?
A2: The color change indicates potential oxidation. While it might still be usable for some applications, the purity is compromised. It is highly recommended to assess the purity by an analytical method such as TLC, LC-MS, or NMR before proceeding with your experiment. If significant impurities are detected, purification is necessary to obtain reliable and reproducible results.
Q3: How should I prepare solutions of this compound for my reactions?
A3: Solutions should be prepared fresh for each use. Use dry, deoxygenated solvents to minimize degradation. It is advisable to purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Prepare the solution under an inert atmosphere if possible, especially if it will not be used immediately.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Reactions with strong acids should also be approached with caution, as the amino groups are basic. It is good practice to avoid prolonged exposure to high temperatures.
Q5: What are the primary degradation products of phenylenediamines?
A5: Generally, phenylenediamines are prone to oxidation, leading to the formation of quinone-type compounds, which are often colored.[4] The specific degradation products of this compound have not been extensively documented in the literature, but a similar oxidative pathway is expected.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing
This protocol outlines the best practices for handling this compound to maintain its integrity.
Caption: Workflow for Handling this compound.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
A quick method to check for degradation before use.
Materials:
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TLC plate (silica gel 60 F254)
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Mobile phase (e.g., 30% Ethyl Acetate in Hexane - this may need to be optimized)
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Developing chamber
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UV lamp (254 nm)
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Staining solution (e.g., potassium permanganate)
Procedure:
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Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
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Spot the solution onto the baseline of a TLC plate.
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Develop the plate in a chamber saturated with the mobile phase.
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After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.
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Visualize the spots under a UV lamp.
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If desired, further visualize by staining with potassium permanganate.
Interpretation: A single spot corresponding to the starting material indicates high purity. The presence of additional spots suggests degradation or impurities.
Signaling Pathways and Logical Relationships
The primary reactivity of o-phenylenediamines involves the two adjacent amino groups, making them valuable precursors for the synthesis of heterocyclic compounds, such as benzimidazoles. The following diagram illustrates a generalized reaction pathway.
References
- 1. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101462966A - Purification method for exquisite o-phenylenediamine - Google Patents [patents.google.com]
- 4. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected NMR peaks in 5-Bromo-3-fluorobenzene-1,2-diamine product analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected NMR peaks during the analysis of 5-Bromo-3-fluorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR signals for pure this compound?
Q2: I see broad peaks in my 1H NMR spectrum. What could be the cause?
A2: Broad peaks for -NH2 protons are common and can be attributed to several factors, including proton exchange with trace amounts of water or other exchangeable protons, quadrupole broadening from the 14N nucleus, and intermolecular hydrogen bonding. Running the experiment in a different solvent or at a different temperature can sometimes sharpen these signals. To confirm if a broad peak corresponds to an amine proton, you can perform a D2O exchange experiment; the amine peak should disappear or significantly decrease in intensity.
Q3: My integrations in the aromatic region are not what I expected. Why might this be?
A3: Inaccurate integrations can arise from overlapping signals, especially if impurities are present. It is also possible that there is a mixture of regioisomers. Ensure your sample is completely dissolved and the spectrum is properly phased. If the issue persists, consider running a 2D NMR experiment like COSY or HSQC to help resolve overlapping signals.
Q4: I have extra peaks in my spectrum that don't match the product. What are they?
A4: Unexpected peaks can originate from various sources, including residual solvents from the reaction or purification, unreacted starting materials, or side-products from the synthesis. Refer to the troubleshooting guide below for a systematic approach to identifying these impurities.
Predicted NMR Data
The following table summarizes the predicted 1H, 13C, and 19F NMR data for this compound. Please note that these are estimated values and actual experimental data may vary.
| 1H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.8 - 7.2 | d | 4JH-F ≈ 2-3 |
| H-6 | 6.5 - 6.9 | d | 4JH-F ≈ 1-2 |
| -NH2 | 3.5 - 5.0 | br s | - |
| 13C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 135 - 145 | d | 2JC-F ≈ 15-25 |
| C-2 | 130 - 140 | d | 3JC-F ≈ 5-10 |
| C-3 | 155 - 165 | d | 1JC-F ≈ 240-260 |
| C-4 | 110 - 120 | d | 2JC-F ≈ 20-30 |
| C-5 | 100 - 110 | d | 3JC-F ≈ 3-7 |
| C-6 | 115 - 125 | d | 4JC-F ≈ 1-3 |
| 19F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -110 to -130 | m | - |
Troubleshooting Unexpected NMR Peaks
Encountering unexpected peaks in your NMR spectrum can be a common challenge. This guide provides a systematic approach to identifying the source of these signals.
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Potential Synthetic Impurities
The synthesis of this compound can potentially lead to several impurities. Understanding the synthetic route is key to identifying these unexpected signals. A common route involves the reduction of a dinitro precursor.
Caption: Potential impurities in the synthesis of this compound.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample for 1H NMR (20-30 mg for 13C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can be critical for signal resolution.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
D2O Exchange Experiment:
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample.
-
Add D2O: Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
-
Mix: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire another 1H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like -NH2) will either disappear or show a significant reduction in intensity in the second spectrum.
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-fluorobenzene-1,2-diamine Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation of 5-Bromo-3-fluorobenzene-1,2-diamine with 1,2-dicarbonyl compounds to synthesize 6-bromo-8-fluoroquinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the condensation reaction with this compound?
The most common co-reactants are 1,2-dicarbonyl compounds such as glyoxal, benzil, and their derivatives. The choice of the dicarbonyl compound will determine the substituents at the 2 and 3 positions of the resulting quinoxaline ring.
Q2: What challenges might I encounter when working with this compound compared to other o-phenylenediamines?
The presence of electron-withdrawing fluoro and bromo substituents on the benzene ring can decrease the nucleophilicity of the amino groups. This may lead to slower reaction rates and require more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) compared to reactions with electron-rich o-phenylenediamines.
Q3: What are the most common side products in this reaction?
Common side products can include the formation of benzimidazole derivatives if the 1,2-dicarbonyl compound is contaminated with aldehydes or carboxylic acids. Incomplete oxidation can lead to the formation of dihydroquinoxaline intermediates. Over-oxidation, though less common with this deactivated ring, could potentially lead to N-oxide formation under harsh conditions.
Q4: How can I purify the resulting 6-bromo-8-fluoroquinoxaline product?
Purification of halogenated quinoxalines is typically achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst: The catalyst may be old or poisoned. - Low reaction temperature: Insufficient energy to overcome the activation barrier, especially with the deactivated diamine. - Impure starting materials: Purity of both the diamine and the dicarbonyl compound is critical. - Insufficient reaction time: The reaction may be proceeding slowly due to the electron-withdrawing groups. | - Use a fresh or different catalyst. Consider a stronger acid catalyst. - Increase the reaction temperature in increments of 10-20°C. - Purify the starting materials, for instance by recrystallization. - Monitor the reaction by Thin Layer Chromatography (TLC) and increase the reaction time accordingly.[2] |
| Formation of a Dark Tar-like Substance | - Reaction temperature is too high: This can lead to polymerization or decomposition. - Prolonged reaction time at high temperature. - Oxidation of the diamine starting material. | - Lower the reaction temperature. - Optimize the reaction time by monitoring with TLC.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of multiple side products with similar polarity. | - Adjust the stoichiometry of the reactants. - Optimize reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired product. - Employ column chromatography for purification. For challenging separations of halogenated isomers, techniques like preparative HPLC may be necessary.[1][3] |
| Product is Contaminated with a Colored Impurity | - Oxidation of the diamine starting material. | - Use freshly purified o-phenylenediamine. - Conduct the reaction under an inert atmosphere.[2] - Consider treating the crude product with activated charcoal during recrystallization. |
Data Presentation
The following tables provide example reaction conditions for the synthesis of quinoxaline derivatives from o-phenylenediamines. Note: These are general conditions and may require optimization for this compound.
Table 1: Example Conditions for Condensation with Benzil
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 2 | >90 | General procedure[4] |
| Bentonite Clay K-10 | Ethanol | Room Temp | 0.33 | 95 | [4] |
| None (Solvent-free) | None | 100 | 0.5 | 92 | General observation |
| Iodine | Ethanol | Reflux (Microwave) | 0.25 | 94 | General observation |
Table 2: Example Solvents for Recrystallization of Halogenated Quinolines/Quinoxalines
| Solvent System | Comments | Reference |
| Ethanol | A common solvent for many quinoxaline derivatives. | [5] |
| n-Hexane / Ethyl Acetate | A good mixed-solvent system for adjusting polarity.[6] | [7] |
| n-Hexane / Acetone | Effective for inducing crystallization.[6] | [6] |
| Toluene | Can be effective for aromatic compounds. | [6] |
| Dichloromethane / Hexane | Useful for compounds soluble in chlorinated solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline
This protocol is a starting point and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol or acetic acid (10-20 mL).
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Catalyst Addition (Optional): If using a catalyst, add a catalytic amount (e.g., 10 mol%) of an acid catalyst like p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system).
Protocol 2: General Procedure for Column Chromatography Purification
-
TLC Analysis: Determine a suitable eluent system using TLC that provides good separation of the desired product from impurities (a typical Rf value for the product is around 0.3).[8]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijidd.com [ijidd.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: 5-Bromo-3-fluorobenzene-1,2-diamine Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization of 5-Bromo-3-fluorobenzene-1,2-diamine to produce 6-Bromo-4-fluoro-1H-benzimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of this compound?
A1: The most prevalent methods involve the condensation of the o-phenylenediamine with a one-carbon source. The two primary approaches are:
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Phillips-Ladenburg Reaction: This method utilizes a carboxylic acid, most commonly formic acid to yield an unsubstituted benzimidazole, or other carboxylic acids and their derivatives (esters, anhydrides) for 2-substituted benzimidazoles.[1] This is often carried out with heating in the presence of an acid catalyst.
-
Weidenhagen Synthesis: This approach involves the condensation of the diamine with an aldehyde, typically in the presence of an oxidizing agent or catalyst, to form 2-substituted benzimidazoles.[2]
Q2: I am observing a low yield in my reaction. What are the primary factors I should investigate?
A2: Low yields are a common challenge and can often be attributed to several factors. A systematic evaluation of the following is recommended:
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Reagent Purity: this compound is susceptible to air oxidation, which can result in discoloration and the formation of byproducts. Ensure the purity of your starting materials.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. Optimization of these parameters is crucial.
-
Catalyst: The choice and concentration of the catalyst can dramatically affect the reaction rate and yield.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.
Q3: What are some common side reactions to be aware of?
A3: During the cyclization, several side reactions can occur, leading to a decrease in the desired product's yield. These include:
-
Oxidation of the diamine: As mentioned, o-phenylenediamines can oxidize in the presence of air, leading to colored impurities.
-
Formation of quinoxaline derivatives: If using α-keto acids as the cyclizing agent, the formation of quinoxalinone byproducts can occur.[1]
-
Over-alkylation/arylation: When synthesizing N-substituted benzimidazoles, di-substitution can be a competing reaction.
Q4: Are there any advanced or "green" methods to improve the yield and sustainability of the cyclization?
A4: Yes, several modern approaches focus on improving yields and reducing the environmental impact:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3]
-
Catalytic approaches: The use of various catalysts, such as gold nanoparticles, copper complexes, or Lewis acids like Erbium(III) triflate, can enhance reaction efficiency and selectivity under milder conditions.[2][4]
-
Green solvents and catalysts: Research is ongoing into the use of more environmentally friendly solvents like water or solvent-free conditions, as well as recyclable catalysts.[1][5] The use of CO2 as a C1 source in the presence of a reducing agent and catalyst is another green alternative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time and/or temperature.- Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials | - Use freshly purified this compound.- Ensure the cyclizing agent (e.g., formic acid, aldehyde) is of high purity. | |
| Suboptimal solvent | - Perform a solvent screen (e.g., ethanol, methanol, DMF, acetonitrile). | |
| Inactive or insufficient catalyst | - Increase catalyst loading or screen different catalysts. | |
| Formation of Colored Impurities | Oxidation of the o-phenylenediamine | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified starting materials. |
| Side reactions | - Adjust reaction temperature and time to minimize byproduct formation. | |
| Product Purification Difficulties | Product is difficult to separate from the catalyst | - Use a heterogeneous catalyst that can be easily filtered off. |
| Similar polarity of product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system. |
Data Presentation
The following table summarizes representative reaction conditions for the cyclization of substituted o-phenylenediamines to provide an indication of the expected yields under various protocols. Disclaimer: This data is illustrative and based on analogous systems. Optimal conditions for this compound may vary.
| Cyclizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid | None (neat) | 100 | 2 | ~80-85[6] |
| Formic Acid | ZnO nanoparticles | 70 | 0.5 | ~94[5] |
| Benzaldehyde | Er(OTf)₃ / Water | 25 | 0.25 | ~92 (for mono-substituted)[2] |
| Benzaldehyde | Cu(OH)₂ / Methanol | Room Temp | 6 | Good[5] |
| Benzaldehyde | Lanthanum Chloride / Acetonitrile | Room Temp | 2-4 | 85-95[5] |
| Triethyl Orthoformate | p-Toluenesulfonic acid / Toluene | Reflux | 3 | High |
Experimental Protocols
Protocol 1: Cyclization using Formic Acid (Phillips-Ladenburg Method)
This protocol describes the synthesis of 6-Bromo-4-fluoro-1H-benzimidazole.
Materials:
-
This compound
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Activated carbon (decolorizing)
-
Water (deionized)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of 90% formic acid (approximately 1.5-2 equivalents).
-
Heat the mixture in a water bath at 100°C for 2 hours, with stirring.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with 10% sodium hydroxide solution until it is just alkaline to litmus paper. Constant swirling is necessary during this step.
-
Collect the precipitated crude product by suction filtration.
-
Wash the crude product with ice-cold water.
-
For purification, dissolve the crude product in a minimal amount of boiling water, add a small amount of activated carbon, and digest for 15 minutes.
-
Filter the hot solution through a preheated funnel to remove the activated carbon.
-
Cool the filtrate to approximately 10°C to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.
Protocol 2: Cyclization using an Aldehyde (Weidenhagen Method)
This protocol outlines the synthesis of 2-substituted-6-bromo-4-fluoro-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., Erbium(III) triflate - Er(OTf)₃)
-
Solvent (e.g., water)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the aldehyde (1.1 equivalents for mono-substitution).[2]
-
Add the catalyst (e.g., 10 mol % Er(OTf)₃).[2]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 6-Bromo-4-fluoro-1H-benzimidazole.
Caption: A troubleshooting guide for addressing low yields in the cyclization reaction.
References
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Bromo-3-fluorobenzene-1,2-diamine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluorobenzene-1,2-diamine. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are some suitable alternative solvents for reactions involving this compound?
A1: While traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are often used, several greener and more sustainable alternatives can be considered. The choice of solvent will depend on the specific reaction conditions and the desired product. Some potential alternatives include:
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Alcohols: Ethanol and isopropanol can be effective for certain reactions, particularly for the synthesis of heterocyclic compounds.
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, can be a substitute for tetrahydrofuran (THF) and offers lower peroxide formation risk.[1]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are common alternatives to DMF, though they can present challenges in work-up.
-
"Green" Solvents: Deep Eutectic Solvents (DESs) and even water can be employed in specific, optimized reaction conditions, such as in certain imine syntheses or palladium-catalyzed cross-coupling reactions.[1][2][3]
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound is a solid. If you are experiencing solubility issues, consider the following:
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Solvent Selection: Refer to the solubility data table below to choose a more appropriate solvent. Polar aprotic solvents are likely to be effective.
-
Temperature: Gently warming the reaction mixture can increase the solubility of the starting material.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.
-
Sonication: Applying ultrasound can help to dissolve solids and initiate reactions.[3]
Q3: Are there any known incompatibilities of this compound?
A3: Aromatic amines can be sensitive to strong oxidizing agents. In acidic media, the amine groups can be protonated, which can affect their nucleophilicity and directing effects in electrophilic aromatic substitution reactions. It is also important to be aware that some polar aprotic solvents like DMF can be incompatible with certain reagents, such as sodium hydride.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete or No Reaction | Poor solubility of the starting material. | - Select a more suitable solvent based on the predicted solubility table.- Gently heat the reaction mixture.- Use a co-solvent system. |
| Low reactivity of the starting material. | - Increase the reaction temperature.- Use a catalyst if appropriate for the reaction type. | |
| Formation of Multiple Products/Side Reactions | The reaction may be sensitive to air or moisture. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Side reactions due to the reactivity of the aromatic amine. | - In electrophilic aromatic substitutions, consider protecting the amine groups (e.g., by acylation) to control reactivity and directing effects. | |
| The solvent may be participating in the reaction. | - Be cautious with solvents like DMF, which can sometimes act as a nucleophile.[5] | |
| Difficult Product Isolation/Work-up | Use of high-boiling polar aprotic solvents (e.g., DMF, DMSO). | - Dilute the reaction mixture with a large volume of water and extract with a less polar solvent (e.g., ethyl acetate, diethyl ether).- Perform multiple aqueous washes to remove the high-boiling solvent. A 5% LiCl aqueous solution can aid in the removal of DMF. |
| Product is water-soluble. | - If the product is suspected to be in the aqueous layer, this layer should be checked (e.g., by TLC) before discarding.- Consider back-extraction from the aqueous phase. | |
| Emulsion formation during aqueous work-up. | - Addition of brine (saturated NaCl solution) can help to break up emulsions.- Filtering the mixture through a pad of Celite may also be effective. |
Data Presentation
Table 1: Predicted Solubility of this compound in Alternative Solvents
Disclaimer: The following data are predicted based on the general solubility of similar aromatic amines and halogenated compounds. Experimental verification is recommended.
| Solvent | Solvent Class | Predicted Solubility | Rationale & Considerations |
| Ethanol | Polar Protic | Moderate | Often used for reactions of aromatic diamines.[6] Solubility may increase with heating. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic Ether | Moderate | A greener alternative to THF. Good for reactions requiring a non-protic environment.[1] |
| Acetonitrile | Polar Aprotic | High | Commonly used for reactions of aromatic amines, such as diazotization.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvating power for polar molecules, but can be difficult to remove.[1] |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate | Often used as an extraction solvent; may be suitable for some reactions.[6] |
| Toluene | Nonpolar Aromatic | Low to Moderate | May require heating to achieve sufficient solubility. |
| Water | Polar Protic | Low | Generally, aromatic amines have low solubility in water, but it can be used in specific catalyzed reactions.[3] |
| Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Ionic Liquid Analogue | Potentially High | Tunable properties may allow for good solubility and enhanced reaction rates.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Quinoxaline Derivative using Ethanol as a Solvent
This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil) to form a quinoxaline derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Reaction in a Polar Aprotic Solvent (Acetonitrile)
This protocol provides a general method that could be adapted for reactions where higher solubility of the starting material is required.
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add the other reactant(s) and any necessary catalyst or reagents to the solution.
-
Reaction Conditions: Stir the reaction at the desired temperature (room temperature or heated) and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, remove the acetonitrile under reduced pressure.
-
Purification: The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for alternative solvent selection.
References
- 1. Workup [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Reactions of aromatic amines | PDF [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Halogenated Benzimidazoles: A Technical Support Center for 5-Bromo-3-fluorobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. Among these, benzimidazoles are a critical scaffold in medicinal chemistry. The use of substituted precursors like 5-Bromo-3-fluorobenzene-1,2-diamine offers a pathway to novel molecular entities, but not without its unique set of challenges, particularly when scaling up from the bench to pilot plant production. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions to ensure successful and efficient synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis
Scaling up reactions involving this compound requires careful control over reaction parameters to mitigate side reactions and ensure high yield and purity. Below are common issues encountered and their respective solutions.
| Issue | Potential Causes | Troubleshooting Actions |
| Low or No Product Formation | 1. Inactive Starting Material: this compound is susceptible to air oxidation, leading to colored impurities and reduced reactivity. 2. Inadequate Reaction Temperature: The condensation reaction may have a high activation energy, especially with electron-deficient aldehydes or carboxylic acids. 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent system at the reaction temperature. | 1. Purity Check: Use freshly sourced or purified this compound. Consider inert atmosphere conditions (e.g., nitrogen or argon blanket) during the reaction. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. For reactions with carboxylic acids (Phillips synthesis), higher temperatures (e.g., reflux in polyphosphoric acid or Eaton's reagent) may be necessary. 3. Solvent Screening: Experiment with different solvents or co-solvent systems to improve solubility. For example, a mixture of a polar aprotic solvent (e.g., DMF, DMAc) and a non-polar solvent can be effective. |
| Formation of Multiple Products/Side Reactions | 1. Over-bromination: If a brominating agent is used in a subsequent step, the existing bromine atom can activate the ring for further substitution. 2. Nucleophilic Substitution of Fluorine: Under harsh basic or nucleophilic conditions, the fluorine atom may be displaced. 3. Incomplete Cyclization: The intermediate Schiff base (from reaction with an aldehyde) may not fully cyclize to the benzimidazole. 4. Dimerization/Polymerization: The highly reactive diamine can self-condense or polymerize under certain conditions. | 1. Stoichiometric Control: Carefully control the stoichiometry of any subsequent halogenation steps. 2. Condition Control: Avoid strongly basic conditions where possible. If necessary, use milder bases and lower reaction temperatures. 3. Oxidant Addition: For aldehyde condensations, the addition of a mild oxidant (e.g., air, nitrobenzene, or a catalytic amount of an oxidizing agent) can facilitate the final aromatization step to the benzimidazole. 4. Controlled Addition: Add the diamine slowly to the reaction mixture containing the other reactant to maintain a low concentration of the free diamine. |
| Difficult Product Isolation and Purification | 1. Tar Formation: Overheating or prolonged reaction times can lead to the formation of polymeric, tarry byproducts. 2. Similar Polarity of Product and Byproducts: Halogenated benzimidazoles may have similar solubility and chromatographic behavior to certain side products. 3. Poor Crystallinity: The final product may be difficult to crystallize, leading to challenges in purification by recrystallization. | 1. Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting material is consumed to minimize byproduct formation. 2. Chromatographic Optimization: Screen different solvent systems for column chromatography to achieve better separation. The use of a gradient elution may be necessary. 3. Recrystallization Solvent Screening: Test a wide range of solvents and solvent mixtures for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) is often effective. For instance, recrystallization from a methyl tert-butyl ether/hexane mixture has been shown to be effective for similar compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity consideration for this compound in benzimidazole synthesis?
The two amino groups are the primary reactive sites for condensation with aldehydes or carboxylic acids. The bromo and fluoro substituents are electron-withdrawing, which can decrease the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This may necessitate slightly harsher reaction conditions (e.g., higher temperatures or stronger acid catalysts) to achieve complete conversion.
Q2: How do the halogen substituents influence the regioselectivity of the reaction?
In the synthesis of 6-bromo-4-fluoro-1H-benzimidazole derivatives, the positions of the bromine and fluorine atoms are fixed relative to the newly formed imidazole ring. The primary concern regarding regioselectivity arises if there are other substituents on the reacting aldehyde or carboxylic acid, or if N-alkylation of the resulting benzimidazole is performed.
Q3: What are the recommended general conditions for the condensation of this compound with an aldehyde?
A common starting point is to react equimolar amounts of the diamine and the aldehyde in a suitable solvent such as ethanol, methanol, or acetic acid. The reaction is often catalyzed by a mineral acid (e.g., HCl) or a Lewis acid. The reaction may require heating to reflux. The progress should be monitored by TLC or LC-MS.
Q4: What are the typical conditions for the Phillips benzimidazole synthesis using a carboxylic acid?
The Phillips synthesis involves the condensation of the o-phenylenediamine with a carboxylic acid, typically at high temperatures (150-250 °C) with a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The reaction is usually performed neat or in a high-boiling solvent.
Q5: How can I purify the resulting 6-bromo-4-fluoro-1H-benzimidazole derivatives?
Purification is typically achieved through a combination of techniques. After the reaction, the crude product is often precipitated by pouring the reaction mixture into water or a basic solution. The solid can then be collected by filtration. Further purification can be achieved by column chromatography on silica gel, followed by recrystallization. A reported successful recrystallization solvent system for a similar compound is methyl tert-butyl ether/hexane.[1]
Experimental Protocols: Key Methodologies
Protocol 1: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazole via Condensation with Formic Acid
This protocol outlines the cyclization of this compound with formic acid to yield the parent 6-Bromo-4-fluoro-1H-benzimidazole.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and formic acid (5-10 equivalents).
-
Add a catalytic amount of 4 M hydrochloric acid.
-
Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water with stirring.
-
Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from aqueous ethanol or another suitable solvent system.
| Reactant | Product | Typical Yield | Purity |
| This compound | 6-Bromo-4-fluoro-1H-benzimidazole | 75-85% | >95% after recrystallization |
Protocol 2: Synthesis of a 2-Substituted-6-bromo-4-fluoro-1H-benzimidazole via Condensation with an Aldehyde
This protocol describes the synthesis of a 2-substituted derivative by reacting this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Purify by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization.
| Reactants | Product Example | Typical Yield | Purity |
| This compound, Benzaldehyde | 6-Bromo-4-fluoro-2-phenyl-1H-benzimidazole | 70-80% | >98% after purification |
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 2-substituted-6-bromo-4-fluoro-1H-benzimidazole.
Caption: General workflow for benzimidazole synthesis.
This logical diagram outlines the key stages in synthesizing a 6-bromo-4-fluoro-2-substituted-1H-benzimidazole, from the initial reaction to the final purified product.
Caption: Key chemical transformations in benzimidazole formation.
This diagram illustrates the sequence of chemical transformations, starting from the reactants and proceeding through condensation, cyclization, and aromatization to form the final benzimidazole product.
References
Technical Support Center: Synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine. The information is designed to help minimize impurities and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the reduction of a suitable nitroaniline precursor, typically 4-Bromo-2-fluoro-6-nitroaniline. This reduction can be achieved using various reagents, with the most prevalent being catalytic hydrogenation or metal/acid combinations like tin(II) chloride in hydrochloric acid.
Q2: What are the primary impurities I should be aware of in this synthesis?
The main impurities often arise from incomplete reduction of the nitro group. These can include:
-
Unreacted starting material: 4-Bromo-2-fluoro-6-nitroaniline.
-
Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.
-
Coupling byproducts: Azoxy and azo compounds can form through condensation of the partially reduced intermediates.
Q3: How can I monitor the progress of the reaction to ensure complete conversion?
Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the desired diamine product, and any potential intermediates. The disappearance of the starting material spot is a key indicator of reaction completion.
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration, often appearing as a darkening of the product, is typically due to the presence of oxidized impurities or residual colored byproducts like azo compounds. To minimize this:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine product.
-
Use degassed solvents.
-
Ensure complete reduction to avoid colored intermediates.
-
Purify the crude product promptly after the reaction is complete.
Q5: What are the recommended purification methods for this compound?
Column chromatography on silica gel is a standard and effective method for purifying the final product and removing both polar and non-polar impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel).- Ensure the catalyst has not been exposed to air or moisture for extended periods.- Increase the catalyst loading. |
| Poor Quality Reducing Agent (e.g., SnCl₂) | - Use a fresh bottle of tin(II) chloride dihydrate, as it can oxidize over time.- Ensure the correct stoichiometry of the reducing agent is used. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction closely by TLC to determine the optimal reaction time.- If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of potential side reactions. |
| Poor Solubility of Starting Material | - Choose a solvent system in which the nitroaniline starting material is readily soluble. A co-solvent system may be necessary. |
Issue 2: Presence of Multiple Spots on TLC After Reaction Completion
| Potential Cause | Troubleshooting Step |
| Incomplete Reduction | - Increase the amount of reducing agent.- Extend the reaction time.- If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. |
| Formation of Side-Products (e.g., azo/azoxy compounds) | - Maintain a consistent and appropriate reaction temperature. Overheating can promote side reactions.- Ensure an inert atmosphere to prevent oxidative side reactions. |
| Degradation of Product | - Work up the reaction promptly upon completion.- Avoid prolonged exposure to acidic or basic conditions during workup if the product is sensitive. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via the reduction of 4-Bromo-2-fluoro-6-nitroaniline. Please note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride Reduction (SnCl₂/HCl) |
| Starting Material | 4-Bromo-2-fluoro-6-nitroaniline | 4-Bromo-2-fluoro-6-nitroaniline |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | 50-70 °C |
| Pressure (for H₂) | 1-4 atm | N/A |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Common Impurities | Unreacted starting material, hydroxylamine | Unreacted starting material, tin salts |
| Purity (after purification) | >98% | >98% |
Experimental Protocols
Method A: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: Tin(II) Chloride Reduction
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Validation & Comparative
Spectroscopic Characterization of 5-Bromo-3-fluorobenzene-1,2-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-fluorobenzene-1,2-diamine and its derivatives. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds, including its isomer 3-bromo-5-fluorobenzene-1,2-diamine and other substituted o-phenylenediamines. This approach offers a robust framework for researchers to predict, interpret, and validate the spectroscopic properties of novel derivatives in this chemical class, which are of interest in medicinal chemistry and materials science.
Comparative Spectroscopic Analysis
The introduction of bromo, fluoro, and diamine functionalities onto a benzene ring results in a unique spectroscopic fingerprint. Understanding the influence of each substituent is critical for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum will be influenced by the electronegativity and position of the fluorine and bromine atoms, as well as the electron-donating amino groups. The protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon chemical shifts are significantly affected by the attached substituents. The carbon atoms bonded to bromine and fluorine will show characteristic shifts. Furthermore, carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide valuable information for assigning the carbon signals.
¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound derivatives will be influenced by the electronic environment created by the other substituents on the ring.[1][2][3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Derivatives
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| C1-NH₂ | ~3.5 - 4.5 (broad s) | - | - |
| C2-NH₂ | ~3.5 - 4.5 (broad s) | - | - |
| C3-F | - | ~155 - 165 | ¹JCF ≈ 240-260 Hz |
| C4-H | ~6.5 - 7.0 | ~110 - 120 | ³JHH, ⁴JHF |
| C5-Br | - | ~100 - 110 | - |
| C6-H | ~6.8 - 7.2 | ~115 - 125 | ³JHH, ⁵JHF |
Note: These are predicted ranges based on data from similar compounds. Actual values will vary depending on the specific derivative and solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrations of the amino groups, the aromatic ring, and the carbon-halogen bonds can be readily identified.
Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp |
| N-H (primary amine) | Scissoring (Bending) | 1590 - 1650 | Medium to Strong |
| C=C (aromatic) | Ring Stretch | 1450 - 1600 | Medium to Strong |
| C-N (aromatic amine) | Stretch | 1250 - 1350 | Medium to Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-Br | Stretch | 500 - 650 | Medium to Strong |
| C-H (aromatic) | Out-of-plane Bending | 750 - 900 | Strong |
Note: The precise peak positions can be influenced by intermolecular interactions and the overall molecular structure.[6][7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering insights into its structure.
For this compound, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Common Fragmentation Pathways:
-
Loss of a bromine radical (•Br): This is a common fragmentation for brominated aromatic compounds.[11]
-
Loss of HCN: This is a characteristic fragmentation for anilines.[12]
-
Alpha-cleavage: Cleavage of the bond adjacent to the amino group can occur.
Table 3: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 204/206 | Molecular ion with bromine isotope pattern |
| [M-Br]⁺ | 125 | Loss of bromine radical |
| [M-HCN]⁺ | 177/179 | Loss of hydrogen cyanide |
| [C₆H₅FN₂]⁺ | 124 | Further fragmentation |
Note: The relative intensities of these fragments will depend on the ionization method used.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound derivatives in a suitable solvent is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands will be influenced by the substituents. The amino groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[13][14]
Table 4: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) |
| π → π | ~240 - 260 |
| π → π | ~290 - 310 |
Note: The polarity of the solvent can significantly affect the position of the absorption maxima.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).
-
2D NMR: Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to aid in the complete assignment of all proton and carbon signals.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 - 400 cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and key fragment ions.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 - 800 nm.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization and a conceptual signaling pathway where such a molecule might be involved.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. instanano.com [instanano.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. azooptics.com [azooptics.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
- 14. UV-Vis Spectrum of o-Phenylenediamine | SIELC Technologies [sielc.com]
A Comparative Guide to the NMR Spectral Interpretation of 5-Bromo-3-fluorobenzene-1,2-diamine and its Analogue
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Predicted ¹H and ¹³C NMR Spectra
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive, comparative analysis of the predicted ¹H and ¹³C NMR spectra for 5-Bromo-3-fluorobenzene-1,2-diamine and a key analogue, 3-Fluorobenzene-1,2-diamine. The objective is to furnish researchers with a practical framework for interpreting the NMR spectra of these and structurally related compounds, thereby facilitating unambiguous compound identification and characterization.
Predicted NMR Spectral Data: A Side-by-Side Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and 3-Fluorobenzene-1,2-diamine. These predictions were generated using established NMR prediction algorithms and provide a reliable basis for spectral interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-4 | 6.65 | d | J(H-4, F-3) = 10.5 |
| H-6 | 6.48 | d | J(H-6, F-3) = 1.5 | |
| -NH₂ (C1) | 4.85 | s (br) | - | |
| -NH₂ (C2) | 4.70 | s (br) | - | |
| 3-Fluorobenzene-1,2-diamine | H-4 | 6.55 | t | J(H-4, H-5) = 8.0, J(H-4, F-3) = 10.5 |
| H-5 | 6.40 | ddd | J(H-5, H-4) = 8.0, J(H-5, H-6) = 8.0, J(H-5, F-3) = 1.5 | |
| H-6 | 6.60 | d | J(H-6, H-5) = 8.0 | |
| -NH₂ (C1) | 4.60 | s (br) | - | |
| -NH₂ (C2) | 4.50 | s (br) | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 (-NH₂) | 138.5 |
| C2 (-NH₂) | 132.0 | |
| C3 (-F) | 158.0 (d, ¹J(C-F) ≈ 240) | |
| C4 | 105.0 (d, ²J(C-F) ≈ 25) | |
| C5 (-Br) | 110.0 | |
| C6 | 115.0 (d, ³J(C-F) ≈ 5) | |
| 3-Fluorobenzene-1,2-diamine | C1 (-NH₂) | 135.0 |
| C2 (-NH₂) | 133.0 | |
| C3 (-F) | 159.0 (d, ¹J(C-F) ≈ 245) | |
| C4 | 115.5 (d, ²J(C-F) ≈ 20) | |
| C5 | 118.0 | |
| C6 | 114.0 (d, ³J(C-F) ≈ 8) |
Experimental Protocols
A standardized methodology is crucial for obtaining high-quality, reproducible NMR spectra. The following protocol is recommended for the analysis of aromatic diamines like this compound.
1. Sample Preparation
-
For ¹H NMR: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher sample concentration is advisable. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
After adding the solvent to the vial, gently agitate the mixture to ensure complete dissolution of the sample.
-
If any particulate matter remains, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
2. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient for aromatic compounds.
-
Temperature: 298 K.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm is standard for most organic molecules.
-
Temperature: 298 K.
-
Visualizing Structural Relationships and NMR Splitting Patterns
The following diagrams, generated using the DOT language, illustrate the molecular structures and the expected spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectra.
Caption: Molecular structure and key ¹H-¹⁹F couplings for this compound.
Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F couplings for 3-Fluorobenzene-1,2-diamine.
Comparative Mass Spectrometry Analysis of 5-Bromo-3-fluorobenzene-1,2-diamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction mixtures containing 5-Bromo-3-fluorobenzene-1,2-diamine. It offers supporting data, detailed experimental protocols, and visualizations to aid in the identification of the target compound and potential impurities.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the reduction of a nitroaniline precursor, can result in a mixture of the desired product, unreacted starting materials, and various side products. Accurate and efficient analysis of these complex mixtures is crucial for process optimization, quality control, and regulatory compliance. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the qualitative and quantitative assessment of such reaction outcomes. This guide compares hypothetical results from Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes hypothetical quantitative data obtained from the analysis of a reaction mixture for the synthesis of this compound. The data compares the target compound with a potential key impurity, the unreacted starting material, using both LC-MS and GC-MS.
| Compound | Analytical Method | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound | LC-MS (Reversed-Phase) | 4.2 | 204.98, 206.98 | 188, 186, 107 | 85 |
| GC-MS (Derivatized) | 12.5 | - | 204, 206, 125, 98 | 85 | |
| 4-Bromo-2-fluoro-6-nitroaniline | LC-MS (Reversed-Phase) | 6.8 | 234.96, 236.96 | 218, 216, 188, 186 | 10 |
| GC-MS | 15.1 | - | 235, 237, 189, 187, 159 | 10 | |
| 4-Bromo-2-fluoro-6-hydroxylaminoaniline | LC-MS (Reversed-Phase) | 5.1 | 220.98, 222.98 | 204, 206, 124 | 5 |
| GC-MS (Derivatized) | 13.8 | - | 220, 222, 203, 205 | 5 |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (with Derivatization):
-
Evaporate 50 µL of the reaction mixture to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and dilute with 900 µL of ethyl acetate.
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Detector: Single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Mandatory Visualizations
Purity analysis methods for compounds from 5-Bromo-3-fluorobenzene-1,2-diamine
A comprehensive guide to purity analysis is essential for researchers and professionals in drug development utilizing precursor molecules like 5-Bromo-3-fluorobenzene-1,2-diamine. The synthesis of novel compounds from this starting material necessitates rigorous purity assessment to ensure the validity of experimental results and meet regulatory standards. This guide compares the most effective analytical methods for purity determination of such compounds, providing objective performance data and detailed experimental protocols.
The primary analytical techniques suitable for halogenated aromatic amines and their derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Elemental Analysis is crucial for detecting inorganic and metallic impurities that may be introduced during synthesis.
Logical Selection of Purity Analysis Method
The choice of an analytical method depends on the properties of the analyte and the specific information required. For instance, GC-MS is ideal for volatile and thermally stable compounds, while HPLC is better suited for non-volatile or thermally labile molecules. Quantitative ¹⁹F NMR is particularly powerful for fluorinated compounds, offering high accuracy without the need for a specific reference standard of the analyte itself.
Caption: Logical workflow for selecting an analytical method.
Comparison of Key Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the purity determination of compounds derived from this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) | Elemental Analysis (ICP-MS) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] | Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification.[3][4] | Signal intensity is directly proportional to the number of ¹⁹F nuclei, allowing for absolute purity determination against a certified internal standard.[5] | Ionization of the sample in high-energy plasma followed by mass spectrometric detection of elemental impurities.[6] |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% | ppm to ppb levels for impurities |
| Limit of Detection (LOD) | ~0.01% (analyte dependent) | ~0.001 µg/L to ppm levels.[7] | ~0.06 g/100 g.[8] | Parts per trillion (ppt) to parts per billion (ppb).[] |
| Selectivity | High, depends on column and mobile phase selection. | Very high, provides structural information from mass spectra. | Excellent, due to the large chemical shift range and low natural abundance of ¹⁹F, signal overlap is rare. | Extremely high for specific elements. |
| Sample Throughput | High | Moderate | Moderate | High |
| Key Advantages | Versatile, robust, suitable for non-volatile compounds.[2][3] | High resolution and sensitivity for volatile impurities, definitive identification.[3][10] | High precision and accuracy, no need for a specific reference standard of the analyte, provides structural confirmation.[8][11] | Detects toxic metal impurities from catalysts and manufacturing processes.[12][13] |
| Key Disadvantages | Requires a chromophore for UV detection, may require derivatization.[1] | Limited to thermally stable and volatile compounds, complex matrices can interfere.[14] | Requires specialized equipment and expertise, lower sensitivity than chromatographic methods. | Destructive technique, does not detect organic impurities. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing analytical results. Below are standardized protocols for the key purity analysis techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in pharmaceutical development, especially for non-volatile aromatic compounds.
Caption: Standard workflow for HPLC purity analysis.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 50:50 (v/v).
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[1][2]
-
Detection: Monitor the eluent at a wavelength where the compound and expected impurities absorb, typically 254 nm for aromatic compounds.
-
Injection: Inject 10-20 µL of the prepared sample.
-
-
Data Analysis: Calculate the purity based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The formula is: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile organic impurities in thermally stable compounds.
Caption: General workflow for GC-MS purity analysis.
Protocol:
-
Instrumentation: A gas chromatograph fitted with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm) and coupled to a mass spectrometer.[3]
-
Reagents: High-purity solvent such as dichloromethane (DCM) or ethyl acetate.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
-
Data Analysis: Identify the main component and any impurities by their retention times and mass fragmentation patterns. Purity is typically calculated using the area percent method from the total ion chromatogram (TIC).[3]
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
For fluorinated compounds, ¹⁹F qNMR is a primary analytical method that provides exceptional accuracy and does not require a reference standard of the analyte.[8][11]
Caption: Workflow for quantitative ¹⁹F NMR (qNMR) analysis.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Reagents: A deuterated solvent (e.g., DMSO-d₆) and a certified internal standard with a known purity, such as trifluoroacetic acid (TFA).[8]
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the compound and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent and transfer to an NMR tube.
-
Acquisition: Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification. This includes a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) and a calibrated 90° pulse angle.
-
Processing: Carefully phase and baseline-correct the spectrum.
-
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:
-
Purity = (Iₐ/Iₛ) * (Nₛ/Nₐ) * (Mₐ/Mₛ) * (mₛ/mₐ) * Pₛ
-
Where: I = integral area, N = number of fluorine nuclei for the signal, M = molar mass, m = mass, P = purity, and the subscripts ₐ and ₛ refer to the analyte and standard, respectively.
-
By employing these methodologies, researchers can confidently determine the purity of novel compounds synthesized from this compound, ensuring the quality and reliability of their work. For comprehensive characterization, a combination of these orthogonal techniques is highly recommended.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 6. pharmtech.com [pharmtech.com]
- 7. agilent.com [agilent.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 13. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Benzimidazoles from 5-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the synthesis and structural elucidation of bromo-fluoro substituted benzimidazoles, presenting key experimental data and comparative analytical techniques.
The synthesis and definitive structural confirmation of novel benzimidazole derivatives are pivotal in the fields of medicinal chemistry and drug development. The benzimidazole scaffold is a core component of numerous pharmacologically active agents. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties and biological activity. This guide provides a comparative overview of the synthesis of 6-bromo-4-fluoro-1H-benzimidazole from 5-bromo-3-fluorobenzene-1,2-diamine and outlines the critical experimental protocols for its structural verification.
Synthesis of 6-Bromo-4-fluoro-1H-benzimidazole: A Comparative Overview
The primary and most direct method for synthesizing 2-unsubstituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid.[1] An alternative approach involves the use of orthoesters, such as trimethyl orthoformate, which can also serve as a one-carbon source for the imidazole ring formation.
| Synthesis Method | Reagents | Typical Conditions | Advantages |
| Phillips Condensation | Formic acid, mineral acid (e.g., HCl) | Heating (e.g., 100°C) | Readily available and inexpensive reagents.[1][2] |
| Orthoester Condensation | Trimethyl orthoformate | Solvent, often with acid catalyst, heating | Can be a milder alternative to strong acids. |
While specific experimental data for the synthesis of 6-bromo-4-fluoro-1H-benzimidazole from this compound is not extensively detailed in publicly available literature, the general procedures for benzimidazole synthesis provide a reliable framework.[2][3] The expected product from the cyclization of this compound is 6-bromo-4-fluoro-1H-benzimidazole, due to the regiochemistry of the cyclization reaction.
Structural Confirmation: A Multi-technique Approach
The unambiguous determination of the chemical structure of the synthesized benzimidazole is crucial. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations for 6-Bromo-4-fluoro-1H-benzimidazole |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The C2-H of the imidazole ring will appear as a singlet. The N-H proton will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will be influenced by the electronegative fluorine and bromine atoms, and C-F coupling will be observed for carbons in proximity to the fluorine atom. |
| ¹⁹F NMR | A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Mass Spectrometry | The molecular ion peak (M+) will show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of a bromine atom.[4] High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. |
For a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, the mass spectrum shows a molecular ion peak (M+H)+ at m/z = 272, which supports the presence of the bromo-fluoro-benzimidazole core.[5][6]
Experimental Protocols
Below are generalized experimental protocols for the synthesis and characterization of benzimidazoles, which can be adapted for the specific synthesis of 6-bromo-4-fluoro-1H-benzimidazole.
Synthesis Protocol: Phillips Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound in formic acid.[2]
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TCC).[2]
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[2]
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-bromo-4-fluoro-1H-benzimidazole.[2]
Characterization Protocols
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.[7]
-
Mass Spectrometry: Introduce a solution of the sample into a mass spectrometer (e.g., using an ESI or EI source) to obtain the mass spectrum and confirm the molecular weight and isotopic pattern.[4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of the target benzimidazole.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to 5-Bromo-3-fluorobenzene-1,2-diamine and Other Substituted o-Phenylenediamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted o-phenylenediamines are pivotal building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents and functional materials. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the diamine and the properties of the resulting products. This guide provides an objective comparison of 5-Bromo-3-fluorobenzene-1,2-diamine with other representative substituted o-phenylenediamines, supported by theoretical principles and available experimental data.
The Impact of Substitution on Reactivity: An Overview
The reactivity of o-phenylenediamines in common condensation reactions, such as the synthesis of benzimidazoles, is primarily governed by the nucleophilicity of the two amino groups. The electronic properties of the substituents on the benzene ring modulate this nucleophilicity.
-
Electron-donating groups (EDGs) , such as alkyl or methoxy groups, increase the electron density on the aromatic ring and the amino groups through inductive and/or resonance effects. This enhances the nucleophilicity of the amines, generally leading to faster reaction rates and higher yields in condensation reactions.
-
Electron-withdrawing groups (EWGs) , such as the nitro group (NO₂), significantly decrease the electron density of the ring and the amino groups. This reduction in nucleophilicity deactivates the diamine, often resulting in slower reactions that may require harsher conditions or longer reaction times.[1]
-
Halogens (e.g., Fluoro, Bromo) present a more complex scenario. Inductively, they are electron-withdrawing due to their high electronegativity, which tends to decrease the nucleophilicity of the amino groups. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, an electron-donating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to unsubstituted benzene. However, this deactivation is typically less pronounced than that of a nitro group.
In the case of This compound , the presence of two halogen atoms, both of which are electron-withdrawing, is expected to reduce the nucleophilicity of the amino groups compared to the unsubstituted o-phenylenediamine. The fluorine atom is more electronegative than bromine, but bromine is more polarizable. The combined deactivating effect of these two halogens will influence its performance in synthetic applications.
Physical and Chemical Properties
A comparison of the key physical properties of this compound with other selected o-phenylenediamines is presented below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₆BrFN₂ | 205.03 | 517920-69-3[2][3] | |
| 4-Fluoro-o-phenylenediamine | C₆H₇FN₂ | 126.13 | 367-31-7[4][5] | |
| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 99-56-9[6] | |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 |
Comparative Reactivity in Benzimidazole Synthesis
The synthesis of benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid is a widely used reaction to assess the reactivity of these diamines. The yield and reaction conditions can serve as indicators of the diamine's nucleophilicity.
| o-Phenylenediamine Derivative | Substituents | Expected Effect on Reactivity | Representative Reaction Yields |
| This compound | 5-Bromo, 3-Fluoro | Deactivating | Specific yield data not widely published, but expected to be lower than unsubstituted o-phenylenediamine under identical conditions. |
| 4-Fluoro-o-phenylenediamine | 4-Fluoro | Deactivating | Can be used in the synthesis of various heterocyclic compounds, including Schiff bases and their metal complexes.[7] Reactivity is generally good but may require specific catalysts or conditions. |
| 4-Nitro-o-phenylenediamine | 4-Nitro | Strongly Deactivating | Yields in benzimidazole synthesis are highly dependent on the reaction partner and conditions. For example, reaction with substituted phenoxyacetic acids under microwave irradiation can give yields in the range of 85-96%.[1] |
| o-Phenylenediamine | Unsubstituted | Baseline | High yields (often >90%) can be achieved under various catalytic conditions in reactions with aldehydes and carboxylic acids.[8][9][10] |
Note: The yields are highly dependent on the specific aldehyde or carboxylic acid used, the catalyst, solvent, temperature, and reaction time. The table provides a general comparison based on the electronic effects of the substituents.
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles
This protocol describes a general and efficient method for the synthesis of 2-arylbenzimidazoles from substituted o-phenylenediamines and aromatic aldehydes. This procedure can be adapted for comparative studies of different diamines.
Reaction:
Materials:
-
Substituted o-phenylenediamine (e.g., this compound) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Catalyst: Ammonium chloride (NH₄Cl) (4.0 mmol)
-
Solvent: Chloroform (CHCl₃) or Ethanol (5-10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure: [9]
-
To a stirred solution of the substituted o-phenylenediamine (1.0 mmol) and ammonium chloride (4.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C for ethanol) for a specified time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzimidazole derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis).
Visualizations
Below are diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: General workflow for the synthesis of benzimidazoles.
Caption: Logical workflow for comparing the reactivity of substituted o-phenylenediamines.
Conclusion
This compound is a valuable synthetic intermediate that allows for the introduction of both bromine and fluorine atoms into a target molecule, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties in drug discovery. However, the presence of these two electron-withdrawing halogens deactivates the diamine towards electrophilic condensation reactions compared to the parent o-phenylenediamine. This deactivation is generally less severe than that caused by a nitro group. Researchers using this compound should anticipate that longer reaction times, higher temperatures, or more potent catalytic systems may be necessary to achieve comparable yields to more reactive diamines. The choice of a specific substituted o-phenylenediamine will ultimately depend on the desired properties of the final product and the synthetic feasibility of the required reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 5. 4-氟-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Bromo-3-fluorobenzene-1,2-diamine in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical step that dictates the efficiency of synthetic routes and the properties of the final products. In the synthesis of nitrogen-containing heterocyclic compounds, particularly benzimidazoles and quinoxalines, 5-Bromo-3-fluorobenzene-1,2-diamine has emerged as a reagent of significant interest. This guide provides a comparative analysis of its performance against other common alternatives, supported by experimental data, to highlight its advantages in synthesis.
The unique substitution pattern of this compound, featuring both a bromine and a fluorine atom, offers distinct benefits in the synthesis of heterocyclic scaffolds that are pivotal in medicinal chemistry and materials science. The presence of these halogens can significantly influence the electronic properties, reactivity, and biological activity of the resulting molecules.
Enhanced Reactivity and Yield in Benzimidazole Synthesis
Benzimidazoles are a core structure in numerous pharmaceuticals. Their synthesis often involves the condensation of an o-phenylenediamine with an aldehyde. Experimental data suggests that the strategic placement of fluorine and bromine on the phenylenediamine ring can lead to favorable reaction outcomes.
While specific yield data for the reaction of this compound with various aldehydes is not extensively documented in readily available literature, the known electronic effects of the substituents provide a strong basis for its advantages. The electron-withdrawing nature of the fluorine and bromine atoms can enhance the electrophilicity of the diamine, potentially leading to faster reaction times and higher yields compared to unsubstituted or less activated analogues.
For comparison, the condensation of unsubstituted o-phenylenediamine with 4-chlorobenzaldehyde has been reported to yield 2-(4-chlorophenyl)benzimidazole with a yield of 80%.[1] In similar reactions, various substituted benzimidazoles have been synthesized from o-phenylenediamine and different aldehydes, with yields generally ranging from good to excellent under various catalytic conditions.
The introduction of a fluorine atom, as in this compound, is known to often improve metabolic stability and binding affinity of the final compound in a drug discovery context. The bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries.
Comparative Performance in Quinoxaline Synthesis
Quinoxalines, another important class of N-heterocycles, are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reactivity of the diamine is a key factor in the efficiency of this transformation.
A general protocol for the synthesis of quinoxaline derivatives from the related 4-bromo-N1-ethylbenzene-1,2-diamine has been outlined, indicating the feasibility of using halogenated phenylenediamines in these reactions.[2] While a direct comparative study with this compound is not available, the principles of substituent effects suggest that the fluorine and bromine atoms would modulate the nucleophilicity of the amino groups, influencing the rate and efficiency of the cyclocondensation.
For instance, the reaction of unsubstituted o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline is a well-established reaction, often proceeding in high yields under various conditions. One report cites a 95% yield when the reaction is carried out in hexafluoroisopropanol (HFIP) at room temperature for one hour. This highlights the benchmark against which substituted diamines are compared.
The advantage of using this compound lies in the ability to introduce both fluorine and bromine into the quinoxaline scaffold in a single step. This is particularly valuable for creating derivatives with potential applications in medicinal chemistry, where fluorine can enhance biological properties and bromine can serve as a point for further diversification.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of benzimidazoles and quinoxalines, which can be adapted for use with this compound and its alternatives.
General Procedure for Benzimidazole Synthesis
A mixture of the respective o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added. The reaction mixture is then heated under reflux for a specified time (typically 2-4 hours) and monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.[3]
General Procedure for Quinoxaline Synthesis
To a solution of the o-phenylenediamine (1 mmol) in a solvent like ethanol or acetic acid, an equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is collected by filtration or isolated by extraction and purified by recrystallization.[2]
Data Summary
| Precursor | Reagent | Product Type | Reported Yield | Reference |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | Benzimidazole | 80% | [1] |
| o-Phenylenediamine | Various Aldehydes | Benzimidazoles | Good to Excellent | N/A |
| o-Phenylenediamine | Benzil | Quinoxaline | 95% | N/A |
| 4-Bromo-N1-ethylbenzene-1,2-diamine | Benzil | Quinoxaline | Protocol available | [2] |
Note: Direct comparative yield data for this compound under identical conditions was not found in the surveyed literature. The advantages are inferred from established principles of physical organic chemistry and the known benefits of fluorine and bromine incorporation.
Logical Workflow for Synthesis and Functionalization
The use of this compound allows for a streamlined approach to complex heterocyclic molecules. The initial condensation reaction provides a core structure with strategically placed halogen atoms, which can then be selectively modified.
Caption: Synthetic utility of this compound.
Signaling Pathway Analogy in Drug Development
The strategic incorporation of fluorine and bromine can be analogized to modulating a biological signaling pathway. The core heterocycle acts as the primary signal, while the substituents fine-tune its interaction with biological targets, affecting downstream activity.
Caption: Modulation of biological activity through substitution.
References
The Fluorine Advantage: A Comparative Study of Fluorinated and Non-Fluorinated Diamines in Condensation Reactions
A deep dive into the enhanced properties and performance of polymers synthesized with fluorinated diamines, supported by experimental data.
The strategic incorporation of fluorine atoms into diamine monomers has a profound impact on the properties of resulting polymers, such as polyimides and polyamides, synthesized through condensation reactions. This guide provides a comparative analysis of fluorinated versus non-fluorinated diamines, offering researchers, scientists, and drug development professionals a comprehensive overview of the benefits conferred by fluorination. The inclusion of fluorine-containing groups, typically trifluoromethyl (-CF3), can significantly enhance solubility, thermal stability, optical clarity, and dielectric properties, making these polymers highly desirable for advanced applications in microelectronics, aerospace, and optics.
Performance Comparison: Fluorinated vs. Non-Fluorinated Diamine-Based Polymers
The introduction of bulky, electron-withdrawing fluorine atoms into the polymer backbone disrupts chain packing and reduces intermolecular charge transfer complexes. This leads to a range of improved physical and chemical properties as detailed in the comparative tables below.
Polyimide Properties
| Property | Fluorinated Polyimides | Non-Fluorinated Polyimides | Key Advantages of Fluorination |
| Glass Transition Temp (Tg) | 246 - 422 °C[1][2][3][4][5][6] | 268 - 401 °C[2][3][4][5][6][7] | Maintains high thermal stability |
| 5% Weight Loss Temp (Td5) | 515 - 563 °C[1][8] | ~420 - 524 °C[7] | Enhanced thermal stability due to strong C-F bonds[8] |
| Solubility | Excellent in various organic solvents (NMP, DMAc, THF, CHCl3)[1] | Generally soluble in polar aprotic solvents (NMP, DMAc)[7] | Improved processability and solution-based applications[1] |
| Optical Transparency (Cutoff) | 327 - 370 nm[1] | Typically higher (less transparent) | Reduced coloration and suitability for optical applications[1] |
| Dielectric Constant (@ 1 MHz) | 2.31 - 2.85[1][8] | Generally higher | Superior insulating properties for microelectronics[8] |
| Water Absorption | 0.59 - 0.68%[1] | Generally higher | Enhanced performance in humid environments[8] |
Polyamide Properties
| Property | Fluorinated Polyamides | Non-Fluorinated Polyamides | Key Advantages of Fluorination |
| Glass Transition Temp (Tg) | > 300 °C[9] | Varies, can be lower | High thermal stability is retained or improved[9] |
| Thermal Stability | Stable over 400 °C[9] | Generally good, but can be lower | Enhanced durability at elevated temperatures |
| Solubility | Soluble in many polar organic solvents[9] | Can be limited | Improved processability |
| Optical Transparency (Cutoff) | 337 - 367 nm[9] | Can be less transparent | Enhanced clarity for optical uses |
Experimental Protocols
The synthesis of polyimides from diamines and dianhydrides typically follows a two-step or a one-step polycondensation method. The choice of method depends on the reactivity of the monomers and the desired properties of the final polymer.
Two-Step Polycondensation (for Polyimides)
This is a widely used method for synthesizing polyimides.
-
Poly(amic acid) Formation: A diamine is reacted with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under a nitrogen atmosphere. This results in the formation of a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to the final polyimide. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at high temperatures (typically up to 300°C) to induce cyclodehydration.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution at room temperature.[3]
-
One-Step High-Temperature Polycondensation (for Polyimides)
In this method, the diamine and dianhydride are reacted directly at high temperatures (around 180-200°C) in a high-boiling point solvent like m-cresol with a catalyst such as isoquinoline.[10] This process directly yields the polyimide.
Direct Polycondensation (for Polyamides)
Polyamides can be synthesized by the direct polycondensation of a diamine with a dicarboxylic acid. The Yamazaki-Higashi method, for instance, utilizes a condensing agent like triphenyl phosphite and pyridine in a solvent such as NMP.[9]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of polyimides via the two-step and one-step polycondensation methods.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Large-Scale Synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of efficient and cost-effective large-scale chemical synthesis, particularly in the pharmaceutical industry. Substituted o-phenylenediamines (OPDs) are critical precursors for a vast array of heterocyclic compounds, most notably benzimidazoles, which form the core of numerous marketed drugs. This guide provides a detailed cost-benefit analysis of 5-Bromo-3-fluorobenzene-1,2-diamine, a highly functionalized OPD, comparing it with common, less-substituted alternatives. The analysis focuses on synthesis efficiency, cost, and performance in a model downstream reaction, supported by experimental protocols and data.
Synthesis and Cost: A Comparative Overview
The primary route to this compound involves the reduction of a corresponding dinitro-aromatic precursor. This method is standard for many OPDs, allowing for a direct comparison of synthetic efficiency and cost, which is heavily influenced by the complexity of the starting materials. For this analysis, we compare it against two common alternatives: the parent o-phenylenediamine and the monosubstituted 4-Bromo-o-phenylenediamine.
The workflow for the synthesis of the target diamine is outlined below.
Caption: General workflow for the synthesis of the target diamine.
Table 1: Comparative Synthesis and Cost Analysis
| Feature | This compound | 4-Bromo-o-phenylenediamine | o-phenylenediamine |
| Precursor | 1-Bromo-3-fluoro-2,6-dinitrobenzene | 4-Bromo-2-nitroaniline | 1,2-Dinitrobenzene |
| Synthesis Method | Catalytic Hydrogenation | Catalytic Hydrogenation | Catalytic Hydrogenation |
| Typical Yield | 85-95% | 90-98% | 95-99% |
| Purity (Post-recrystallization) | >98% | >99% | >99% |
| Estimated Precursor Cost | High | Moderate | Low |
| Overall Process Cost | High | Moderate | Low |
| Key Safety Considerations | Precursor is a potential explosive. Handle with care. | Precursor is toxic and an irritant. | Precursor is highly toxic. Diamine is a suspected mutagen. |
Performance in Downstream Reactions: Benzimidazole Formation
The utility of a building block is defined by its performance in subsequent chemical transformations. The bromine and fluorine substituents on this compound offer significant advantages over simpler OPDs. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
We compare the performance of our three diamines in a model Phillips condensation reaction with acetic acid to form the corresponding 2-methylbenzimidazole derivative.
Caption: Comparative reaction pathways for benzimidazole synthesis.
Table 2: Performance Comparison in a Model Condensation Reaction
| Parameter | This compound | 4-Bromo-o-phenylenediamine | o-phenylenediamine |
| Relative Reactivity | Moderate | Moderate-High | High |
| Typical Reaction Time | 4-8 hours | 2-6 hours | 1-3 hours |
| Yield of Benzimidazole | 80-90% | 85-95% | 90-98% |
| Product Attributes | Two points for diversification (F, Br) | One point for diversification (Br) | No inherent diversification points |
| Potential Advantages | - Halogen handles for cross-coupling- Fluorine for tuning properties | - Handle for cross-coupling | - High reactivity- Low cost |
| Potential Disadvantages | - Slower reaction rate- Higher cost | - Moderate cost | - Limited functional complexity |
Analysis: The electron-withdrawing nature of the halogen substituents in this compound reduces the nucleophilicity of the amino groups, leading to a slightly lower reaction rate compared to the unsubstituted o-phenylenediamine. However, the yield remains high, and the resulting benzimidazole product is significantly more valuable for further molecular elaboration in a drug discovery context. The cost-benefit trade-off becomes favorable when the strategic value of the halogen substituents is considered.
Appendix: Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Bromo-3-fluoro-2,6-dinitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq)
-
Ethanol (10-15 mL per gram of substrate)
-
Hydrogen gas (H₂) or Hydrazine hydrate (4-5 eq)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
A reaction vessel is charged with 1-Bromo-3-fluoro-2,6-dinitrobenzene and ethanol.
-
The vessel is purged with nitrogen, and the Pd/C catalyst is added carefully under a nitrogen blanket.
-
The atmosphere is replaced with hydrogen gas (50 psi), and the mixture is stirred vigorously at room temperature for 12-18 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. (Alternative: If using hydrazine, it is added dropwise at 50-60 °C).
-
Upon completion, the reaction mixture is carefully purged with nitrogen.
-
The mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The pad is washed with additional ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude diamine is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a crystalline solid.
Protocol 2: General Procedure for 2-Methylbenzimidazole Synthesis
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (10-20 eq, serves as reagent and solvent)
Procedure:
-
The respective o-phenylenediamine is added to a round-bottom flask.
-
Glacial acetic acid is added, and the mixture is heated to reflux (approx. 100-110 °C) with stirring.
-
The reaction is monitored by TLC/LCMS.
-
Upon completion (typically 1-8 hours, depending on the substrate), the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.
-
The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8, causing the product to precipitate.
-
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the 2-methylbenzimidazole derivative. Further purification can be achieved by recrystallization if necessary.
Safety Operating Guide
Proper Disposal of 5-Bromo-3-fluorobenzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 5-Bromo-3-fluorobenzene-1,2-diamine is critical to ensure the safety of laboratory personnel and to protect the environment. This guide provides a step-by-step operational plan for the proper management and disposal of this chemical, from initial handling to final removal by a certified hazardous waste contractor.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to be fully aware of its associated hazards. This chemical is a halogenated aromatic amine and presents several risks.
Hazard Identification:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory system |
Source: Safety Data Sheets for this compound and structurally similar compounds.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance. This compound must be treated as a halogenated organic waste .[5][6]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).[7]
-
Collection:
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or other contaminated disposable materials in the designated solid waste container.
-
Liquid Waste: If the chemical is in a solution, it should be collected in a designated liquid waste container for "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams.[5][6]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][9] Store the container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[7][8]
Storage and Handling of Chemical Waste
The storage of hazardous waste is regulated and requires strict adherence to safety protocols to prevent accidents and exposure.
Storage Guidelines:
| Parameter | Guideline |
| Location | Store in a designated, well-ventilated Satellite Accumulation Area that is away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][10] |
| Container Integrity | Regularly inspect the waste container for any signs of degradation, leaks, or spills.[8] |
| Accumulation Time | Follow institutional and local regulations regarding the maximum allowable time for waste accumulation in the laboratory. |
| Spill Preparedness | Maintain a spill kit with appropriate absorbent materials for halogenated organic compounds. Ensure personnel are trained in its use.[10] |
Disposal Procedures
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
Step-by-Step Disposal Workflow:
-
Waste Collection Request: Once the waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS office.[9]
-
Packaging for Transport: Ensure the waste container is securely sealed and the label is legible.
-
Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The primary disposal method for this type of compound is typically high-temperature incineration at an approved facility.[12]
-
Decontamination of Empty Containers: Any container that held pure this compound must be decontaminated before being discarded as regular trash. This involves a triple rinse procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as halogenated hazardous waste.[9]
-
After triple rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. acs.org [acs.org]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for Handling 5-Bromo-3-fluorobenzene-1,2-diamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluorobenzene-1,2-diamine. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety and procedural integrity.
Chemical Profile:
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:
-
Harmful if swallowed.[1]
-
Causes serious eye irritation.[1]
-
May cause skin irritation.[3]
-
May be harmful if inhaled and cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid and its solutions should occur within a fume hood.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions.[4][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves are permeable to some extent.[4][7] Specific breakthrough times for this compound are not readily available; therefore, frequent changes are crucial. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions and airborne concentrations.[4][6] |
Experimental Protocol: Safe Handling and Disposal
A systematic approach is crucial for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[4]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[3][4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood. Use appropriate glassware and ensure the apparatus is securely set up.[6]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[4]
-
Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[6]
Step 4: Disposal
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[6]
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not pour any chemical waste down the drain.[5][8]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1,2-Benzenediamine, 3-bromo-5-fluoro- MSDS CasNo.115440-10-3 [m.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
